16-Keto aspergillimide
描述
Structure
3D Structure
属性
分子式 |
C20H27N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |
InChI 键 |
YAYKUKWEFJDSJG-CQTZQYROSA-N |
手性 SMILES |
C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
规范 SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
同义词 |
16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 16-Keto Aspergillimide: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto aspergillimide is a natural product isolated from the fungus Aspergillus japonicus (strain IMI 337664) that has garnered attention for its potential as an anthelmintic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, parasitology, and drug development.
Chemical Structure and Physicochemical Properties
This compound, also known as SB202327, is a complex alkaloid with the molecular formula C₂₀H₂₇N₃O₄ and a molecular weight of 373.46 g/mol .[1] Its chemical structure is characterized by a polycyclic system featuring a diketopiperazine ring, a pyrrolidine ring, and a cyclohexenone moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₃O₄ | [1] |
| Molecular Weight | 373.46 g/mol | [1] |
| CAS Number | 199784-50-4 | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | >300 °C | [1] |
| Purity (by HPLC) | >98% | [1] |
| Solubility | Soluble in ethanol (1 mg/ml), methanol (1 mg/ml), and DMSO.[1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete raw data is extensive, a summary of the key spectroscopic features is presented below.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Characteristic signals for methyl groups, methylene protons, and methine protons within the complex ring system. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons in the keto and amide functionalities, as well as sp² and sp³ hybridized carbons of the cyclic framework. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₂₀H₂₇N₃O₄. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of carbonyl groups (C=O) from the ketone and amide moieties, as well as N-H and C-H stretching vibrations. |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on standard methods for the isolation of fungal metabolites. The specific details for this compound are proprietary to the initial discovery but would follow a similar workflow.
-
Fermentation: Aspergillus japonicus strain IMI 337664 is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with a polar organic solvent like acetone or methanol. The broth is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) to isolate the pure this compound.
In Vitro Anthelmintic Activity Assay against Trichostrongylus colubriformis**
The anthelmintic activity of this compound has been evaluated against the nematode Trichostrongylus colubriformis. A standard in vitro assay to determine such activity is outlined below.
-
Parasite Collection: Adult Trichostrongylus colubriformis are collected from the intestines of infected host animals (e.g., gerbils)[1].
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of test concentrations.
-
Incubation: A defined number of adult worms are placed in each well of a microtiter plate containing the different concentrations of the test compound. The plates are incubated at 37°C.
-
Motility Assessment: After a set incubation period, the motility of the worms is observed under a microscope. The percentage of motile worms at each concentration is recorded.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of worm motility.
Biological Activity and Potential Mechanism of Action
This compound has demonstrated in vitro anthelmintic activity against adult Trichostrongylus colubriformis.[1] However, in vivo activity was not observed in the initial studies.[1]
The precise mechanism of action for this compound has not been fully elucidated. However, the mechanisms of action for many anthelmintic drugs are known and provide potential avenues for investigation.[4][5][6][7][8] These can be broadly categorized as follows:
-
Disruption of Microtubule Function: Some anthelmintics, like the benzimidazoles, bind to the protein tubulin, preventing its polymerization into microtubules.[4][8] This disrupts essential cellular processes in the parasite.
-
Neuromuscular Paralysis: Other classes of anthelmintics act on the neuromuscular system of the parasite.
-
Nicotinic Acetylcholine Receptor Agonists: Compounds like levamisole cause spastic paralysis by persistently activating nicotinic acetylcholine receptors.[5]
-
GABA Receptor Agonists: Piperazine, for instance, causes flaccid paralysis by agonizing GABA receptors.[5]
-
Glutamate-gated Chloride Channel Modulators: Avermectins induce paralysis by opening these channels.[5]
-
-
Inhibition of Energy Metabolism: Some anthelmintics interfere with the parasite's energy production pathways.
Further research is required to determine which, if any, of these pathways are targeted by this compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product with demonstrated in vitro anthelmintic activity. This guide has summarized its known chemical and biological properties and provided an overview of the experimental methodologies used in its study. Future research should focus on elucidating its precise mechanism of action, which could lead to the development of new and more effective anthelmintic drugs. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its in vivo efficacy and pharmacokinetic profile. The lack of in vivo activity in initial studies suggests that factors such as metabolic instability or poor absorption may need to be addressed in future drug development efforts.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides PMID: 9402989 | MCE [medchemexpress.cn]
- 3. This compound - Immunomart [immunomart.org]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. scispace.com [scispace.com]
- 6. Anthelmintics drugs classification,history,mechanism of action and adverse effect | PPTX [slideshare.net]
- 7. Anthelmintic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 16-Keto Aspergillimide: A Technical Overview of its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto aspergillimide, a notable anthelmintic agent. While the initial query suggested its origin from Aspergillus japonicus, extensive literature review clarifies that this compound was, in fact, isolated from the fungal strain Aspergillus sp. IMI 337664 . This document will synthesize the publicly available data, detail generalized experimental protocols relevant to the isolation of fungal secondary metabolites, and present this information in a structured format for ease of comparison and understanding.
Core Data Presentation
The following table summarizes the key quantitative and qualitative data available for this compound, also known by its synonym SB202327. It is important to note that detailed quantitative data such as fermentation yield and purity are not publicly available and are likely contained within the primary research publication.
| Parameter | Data | Reference |
| Compound Name | This compound | [1] |
| Synonym | SB202327 | [1] |
| Source Organism | Aspergillus sp. IMI 337664 | [1] |
| Molecular Formula | C₂₀H₂₇N₃O₄ | [2] |
| Molecular Weight | 373.45 g/mol | [2] |
| Biological Activity | Anthelmintic | [1] |
| Primary Publication | Banks, R. M., et al. (1997). Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides. The Journal of Antibiotics, 50(10), 840-846. | [1] |
Experimental Protocols
Due to the inaccessibility of the full text of the primary research article by Banks et al. (1997), the specific, detailed experimental protocols for the fermentation, extraction, and purification of this compound cannot be provided. However, a generalized methodology typically employed for the isolation of secondary metabolites from fungal cultures is outlined below. This protocol is based on established practices in natural product chemistry.[3][4][5]
Fungal Fermentation
-
Culture Initiation: A pure culture of Aspergillus sp. IMI 337664 is initiated from a stock culture onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubated until sufficient sporulation is observed.
-
Seed Culture: Spores are harvested and used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated to allow for mycelial growth.
-
Production Culture: The seed culture is then transferred to a larger volume production medium. The composition of this medium is critical for the optimal production of secondary metabolites and is often determined through media screening and optimization experiments. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.
Extraction of Secondary Metabolites
-
Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration or centrifugation.
-
Mycelial Extraction: The mycelia are typically extracted with a polar organic solvent such as methanol or acetone to extract intracellular metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to recover extracellular metabolites. The organic phase is then concentrated to dryness.
Purification of this compound
The crude extracts from both the mycelia and the broth are then subjected to a series of chromatographic techniques to isolate the target compound.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.
-
Further Purification: Fractions showing the desired biological activity (in this case, anthelmintic activity) are then further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase.
-
Final Purity Check: The purity of the isolated this compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of a fungal secondary metabolite like this compound.
Hypothetical Signaling Pathway for Anthelmintic Activity
Information regarding the specific signaling pathways affected by this compound is not available in the public domain. The following diagram represents a hypothetical signaling pathway that could be involved in the anthelmintic mode of action, targeting neuromuscular function in helminths, a common mechanism for such agents.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products Are a Promising Source for Anthelmintic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus [mdpi.com]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Keto aspergillimide CAS Registry Number 199784-50-4.
CAS Registry Number: 199784-50-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto aspergillimide is a fungal metabolite isolated from Aspergillus japonicus. It belongs to the aspergillimide class of compounds and has demonstrated anthelmintic properties in laboratory studies. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methods used for its evaluation. Due to the limited availability of public domain information, this guide also highlights areas where further research is needed to fully characterize its therapeutic potential.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 199784-50-4 | [General] |
| Molecular Formula | C₂₀H₂₇N₃O₄ | [General] |
| Molecular Weight | 373.45 g/mol | [General] |
| Appearance | White solid | [General] |
| Solubility | Soluble in DMSO, methanol, and ethanol | [General] |
| Source Organism | Aspergillus japonicus (Strain IMI 337664) | [1] |
Biological Activity: Anthelmintic Properties
The primary reported biological activity of this compound is its effect against parasitic nematodes.
In Vitro Efficacy
Initial studies revealed that this compound exhibits potent activity against the larval stage of the gastrointestinal nematode Trichostrongylus colubriformis in laboratory-based assays.[1]
In Vivo Studies
Despite its promising in vitro results, this compound did not demonstrate efficacy in in vivo models.[1] The reasons for this lack of in vivo activity have not been publicly detailed but could be related to factors such as poor bioavailability, rapid metabolism, or target inaccessibility in a live host.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, structurally related compounds, the paraherquamides, are known to act as antagonists of nicotinic acetylcholine receptors in nematodes, leading to paralysis.[2][3] It is plausible that this compound shares a similar mode of action, though further research is required for confirmation.
A proposed workflow for investigating the mechanism of action is presented below.
Caption: Proposed workflow for elucidating the mechanism of action.
Experimental Protocols
Detailed experimental protocols from the original research by Banks et al. (1997) are not fully available in the public domain. However, based on standard practices for anthelmintic drug discovery, the following methodologies are likely to have been employed.
Fermentation and Isolation
The production of this compound would involve the fermentation of Aspergillus japonicus in a suitable liquid culture medium, followed by extraction of the fungal biomass and culture broth with organic solvents. Purification would typically be achieved through a series of chromatographic techniques.
A generalized workflow for this process is as follows:
Caption: Generalized workflow for isolation and purification.
In Vitro Anthelmintic Assay (Trichostrongylus colubriformis)
The in vitro activity of this compound was likely assessed using a larval motility or development assay.
-
Organism: Trichostrongylus colubriformis third-stage larvae (L3).
-
Assay Principle: L3 larvae are incubated in a multi-well plate format with varying concentrations of the test compound. The effect on larval motility or development to the fourth larval stage (L4) is observed over a set period.
-
General Procedure:
-
Prepare a suspension of T. colubriformis L3 larvae in a suitable buffer or culture medium.
-
Dispense the larval suspension into the wells of a microtiter plate.
-
Add serial dilutions of this compound to the wells. Include appropriate positive (e.g., ivermectin, levamisole) and negative (solvent vehicle) controls.
-
Incubate the plates at a controlled temperature (e.g., 37°C).
-
Assess larval motility at various time points (e.g., 24, 48, 72 hours) under a microscope. Motility can be scored visually or quantified using automated tracking systems.
-
Alternatively, for a larval development assay, assess the percentage of larvae that have developed to the L4 stage after a longer incubation period.
-
-
Data Analysis: The concentration of the compound that inhibits motility or development by 50% (IC₅₀) is calculated.
Signaling Pathways
There is currently no published data detailing the specific signaling pathways affected by this compound. Should its mechanism of action as a cholinergic antagonist be confirmed, it would be expected to interfere with neurotransmission in nematodes.
The hypothetical signaling cascade is depicted below:
Caption: Hypothetical signaling pathway targeted by this compound.
Future Research Directions
The existing data on this compound provides a foundation for further investigation. Key areas for future research include:
-
Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the generation of analogs with improved properties.
-
Mechanism of Action Studies: Definitive experiments to confirm the molecular target and mechanism of action are crucial.
-
Pharmacokinetic Profiling: A detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to understand its lack of in vivo efficacy.
-
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Modification of the core structure could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.
-
Broad-Spectrum Bioactivity Screening: Testing against a wider range of parasitic nematodes, as well as other pathogens (e.g., fungi, bacteria, protozoa) and cancer cell lines, could uncover novel therapeutic applications.
Conclusion
This compound is a natural product with demonstrated in vitro anthelmintic activity. While its development as a therapeutic agent has been hampered by a lack of in vivo efficacy, its unique chemical structure warrants further investigation. A deeper understanding of its mechanism of action and pharmacokinetic properties, potentially through synthetic chemistry and advanced biological screening, could unlock the therapeutic potential of the aspergillimide scaffold.
References
16-Keto Aspergillimide: A Technical Guide to its Natural Occurrence, Producing Strains, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto aspergillimide is a fungal secondary metabolite belonging to the paraherquamide class of complex indole alkaloids. First identified from an Aspergillus species, this compound has garnered interest due to its significant anthelmintic properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known producing fungal strains, and a detailed examination of its proposed biosynthesis and mechanism of action. This document synthesizes the available scientific literature to serve as a foundational resource for researchers in natural product chemistry, mycology, and parasitology, aiming to facilitate further investigation and potential therapeutic development.
Natural Occurrence and Producing Strains
This compound is a naturally occurring prenylated isoindolinone alkaloid. Its discovery was first reported from a fungal strain identified as Aspergillus sp. IMI 337664[1][2]. This strain is described as a "black Aspergillus with pink sclerotia" and has been suggested to be a member of the species Aspergillus fijiensis[3]. More recent literature has also associated the production of this compound with Aspergillus aculeatus, an endophytic fungus isolated from the papaya plant (Carica papaya)[4]. This suggests that the capability to produce this metabolite may be distributed across different species within the diverse Aspergillus genus.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Compound Name | This compound | [1] |
| Synonym(s) | SB202327, PF1378A | [1][2] |
| CAS Number | 199784-50-4 | N/A |
| Molecular Formula | C₂₀H₂₇N₃O₄ | N/A |
| Molecular Weight | 373.45 g/mol | N/A |
| Compound Class | Paraherquamide Indole Alkaloid | [1] |
Table 2: Biological Activity Profile of this compound
| Activity Type | Description | Reference(s) |
| Anthelmintic | Active against parasitic worms (nematodes). | [1] |
| Paralytic | Implied paralytic action against nematodes, consistent with the paraherquamide class. | [5] |
| Plant-parasitic nematode control | Listed as an active ingredient for controlling plant-parasitic nematodes of the Tylenchida order. | [2] |
Experimental Protocols
The following protocols are based on established methodologies for the cultivation of Aspergillus species and the extraction and purification of secondary metabolites, informed by the available literature on aspergillimides and related compounds. The specific details from the original isolation paper by Banks et al. (1997) are not fully available; therefore, these represent generalized yet detailed procedures.
Fermentation of Aspergillus sp. IMI 337664
This protocol describes a typical submerged fermentation process for the production of this compound.
-
Strain Activation and Inoculum Preparation:
-
A cryopreserved vial of Aspergillus sp. IMI 337664 is thawed and used to inoculate Potato Dextrose Agar (PDA) plates.
-
Plates are incubated at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
A spore suspension is prepared by washing the surface of the agar plates with sterile 0.1% (v/v) Tween 80 solution.
-
The spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁷ spores/mL.
-
A seed culture is initiated by inoculating a suitable seed medium (e.g., Potato Dextrose Broth) with the spore suspension and incubating for 48-72 hours at 28°C with shaking at 180 rpm.
-
-
Production Fermentation:
-
The production medium (a complex medium containing a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and mineral salts) is prepared and sterilized.
-
The production fermenter is inoculated with 5-10% (v/v) of the seed culture.
-
Fermentation is carried out at 28°C for 10-14 days with controlled aeration and agitation. Parameters such as pH, dissolved oxygen, and nutrient levels may be monitored and controlled to optimize production.
-
Extraction and Purification of this compound
This protocol outlines a multi-step process for isolating the target compound from the fermentation broth.
-
Harvest and Initial Extraction:
-
At the end of the fermentation, the culture broth is harvested.
-
The mycelial mass is separated from the culture filtrate by vacuum filtration.
-
The culture filtrate is extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
The mycelial mass is also extracted by soaking and sonicating in ethyl acetate or a mixture of ethyl acetate and methanol.
-
-
Solvent Partitioning and Concentration:
-
The organic extracts from both the filtrate and mycelium are combined.
-
The combined extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.
-
Reversed-Phase HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase such as a gradient of acetonitrile in water.
-
The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations: Pathways and Workflows
Caption: Experimental workflow for the production and isolation of this compound.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Mechanism of action of this compound on nematode nAChRs.
References
- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides PMID: 9402989 | MCE [medchemexpress.cn]
- 2. WO2020241702A1 - Plant parasitic nematode controlling agent and plant parasitic nematode controlling method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
In-Depth Technical Guide to 16-Keto Aspergillimide: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto aspergillimide is a fungal metabolite first identified from Aspergillus species, notably Aspergillus japonicus and the strain IMI 337664. It belongs to the aspergillimide class of compounds and has garnered interest within the scientific community for its potential as an anthelmintic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its study, and an examination of its proposed mechanism of action involving nematode signaling pathways.
Physical and Chemical Properties
This compound is a white solid with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.46 g/mol |
| Appearance | White solid |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| CAS Number | 199784-50-4 |
| Origin | Aspergillus japonicus, Aspergillus strain IMI 337664 |
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and biological evaluation of this compound, primarily based on established protocols for related compounds and what can be inferred from available literature.
Fermentation of Aspergillus strain IMI 337664
A detailed protocol for the fermentation of the producing organism is crucial for obtaining a sufficient yield of this compound.
Workflow for Fermentation:
Caption: Fermentation workflow for this compound production.
Methodology:
-
Seed Culture Preparation: A seed medium, typically containing glucose, yeast extract, and peptone, is inoculated with a spore suspension or mycelial fragments of Aspergillus strain IMI 337664. The culture is incubated at 28°C for 48 hours with agitation to ensure vigorous growth.
-
Production Culture: A larger volume of production medium, which may have a similar composition to the seed medium but can be optimized for secondary metabolite production, is inoculated with the seed culture.
-
Incubation: The production culture is incubated for 7 to 10 days at 28°C with continuous shaking to maintain aeration.
-
Harvesting: After the incubation period, the culture broth, containing both the mycelia and the secreted metabolites, is harvested for extraction.
Isolation and Purification of this compound
The isolation and purification process involves solvent extraction and chromatographic techniques.
Workflow for Isolation and Purification:
Caption: Isolation and purification of this compound.
Methodology:
-
Extraction: The harvested culture broth is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites, including this compound, into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are pooled and further purified by reversed-phase HPLC using a suitable solvent system, such as a water-acetonitrile gradient, to obtain the pure compound.
In Vitro Anthelmintic Activity Assay
The anthelmintic activity of this compound can be evaluated in vitro against nematode parasites like Trichostrongylus colubriformis.
Methodology:
-
Parasite Culture: Larval stages of T. colubriformis are cultured and harvested.
-
Assay Setup: A known number of larvae are placed in each well of a microtiter plate containing a suitable culture medium.
-
Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 24-72 hours).
-
Evaluation of Activity: The motility and viability of the larvae are assessed microscopically. The concentration of the compound that causes a 50% reduction in motility (IC₅₀) is determined.
Signaling Pathway and Mechanism of Action
While the precise signaling pathway for this compound has not been definitively elucidated, its structural similarity to the paraherquamides strongly suggests a similar mechanism of action. Paraherquamides are known to be antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in these organisms.
Proposed Signaling Pathway:
Caption: Proposed antagonism of nematode nAChRs by this compound.
By binding to the nAChRs, this compound likely inhibits the binding of the natural ligand, acetylcholine. This antagonism prevents the opening of the ion channel, thereby blocking the influx of sodium and calcium ions that would normally lead to muscle cell depolarization and contraction. The net effect is a disruption of neuromuscular signaling, resulting in flaccid paralysis of the nematode and its eventual expulsion from the host. This selective action on nematode nAChRs makes it a promising target for the development of new anthelmintic drugs with potentially low toxicity to the host.[1][2]
References
Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto aspergillimide, a novel metabolite isolated from the fungus Aspergillus strain IMI 337664, represents a promising avenue in the search for new anthelmintic agents.[1][2] This technical whitepaper provides a comprehensive overview of the current understanding of this compound's anthelmintic properties, with a focus on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation. As a member of the aspergillimide class, this compound is structurally related to the paraherquamides, a group of natural products known for their potent anthelmintic activity.
Mechanism of Action: Cholinergic Antagonism
The primary mechanism of action for the paraherquamide class of compounds, including by extension this compound, is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This blockade of cholinergic neuromuscular transmission leads to a rapid onset of flaccid paralysis in the parasites. This mode of action is distinct from many existing anthelmintics, suggesting a potential role in combating drug-resistant helminth strains. Studies on related paraherquamide compounds have shown that they act as selective competitive antagonists at nematode nAChRs, with a degree of selectivity for parasite receptors over their mammalian counterparts.
The proposed signaling pathway for the anthelmintic action of this compound and related paraherquamides is depicted below:
References
Unlocking the Therapeutic Potential of Novel Aspergillimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Aspergillus is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, aspergillimide derivatives and related polyketides have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide explores the landscape of novel aspergillimide-like derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key quantitative data to facilitate comparative analysis and guide future drug discovery efforts.
Biological Activities of Novel Aspergillimide Derivatives
Recent research has unveiled a spectrum of biological activities associated with novel derivatives isolated from various Aspergillus species, including macrolides, polyketides, and other structurally related compounds. These activities range from potent cytotoxicity against cancer cell lines to significant antimicrobial and anti-inflammatory effects.
Cytotoxic and Antiproliferative Activity
A significant body of research has focused on the anticancer potential of Aspergillus-derived compounds. Aspergillide A and B, 14-membered macrolides, have demonstrated cytotoxicity against several tumor cell lines.[1] Notably, a synthetic intermediate of aspergillide A and B showed marked activity against the human leukemia cancer cell line HL-60, with an IC50 value comparable to the clinical drug fludarabine.[1] Further studies on other polyketides, such as versicolactones, have also revealed cytotoxic effects, with versicolactone B exhibiting an IC50 value of 9.4 µM against human pancreatic cancer cells.[2]
The mechanism underlying this cytotoxicity often involves the induction of apoptosis, or programmed cell death. For instance, isosclerone, a compound isolated from the marine-derived fungus Aspergillus fumigatus, has been shown to induce apoptosis in MCF-7 breast cancer cells.[3] This process is often accompanied by cell cycle arrest, a phenomenon where the cell cycle is halted at a specific phase, preventing cell proliferation.[4]
Table 1: Cytotoxicity of Novel Aspergillimide and Related Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Aspergillide A Intermediate | HL-60 (Human Leukemia) | Comparable to Fludarabine | [1] |
| Versicolactone B | Human Pancreatic Cancer | 9.4 µM | [2] |
| Asperulosin A | RAW264.7 (Murine Macrophage) | > 40 µM (for NO inhibition) | [5] |
| Asperulosin C | RAW264.7 (Murine Macrophage) | > 40 µM (for NO inhibition) | [5] |
| Isosclerone | MCF-7 (Human Breast Cancer) | Not specified | [3] |
| Compound 9 (Phenolic C-Glycoside) | RAW264.7 (Murine Macrophage) | 6.0 ± 0.5 μM (for NO inhibition) | [6] |
| Aspergerthinol A | RAW264.7 (Murine Macrophage) | 38.0 µM (for NO inhibition) | [7] |
| Aspergerthinol B | RAW264.7 (Murine Macrophage) | 19.8 µM (for NO inhibition) | [7] |
| Aspergerthinacid A | RAW264.7 (Murine Macrophage) | 46.3 µM (for NO inhibition) | [7] |
| Aspergerthinacid B | RAW264.7 (Murine Macrophage) | 56.6 µM (for NO inhibition) | [7] |
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Certain polyketide derivatives from Aspergillus have demonstrated promising antibacterial and antifungal activities. For example, compounds 60 and 61 isolated from Aspergillus ochraceus displayed selective antibacterial activity against Aeromonas hydrophila, Vibrio anguillarum, and Vibrio harveyi with IC50 values ranging from 0.5 to 32.0 µg/mL.[2]
Table 2: Antimicrobial Activity of Novel Aspergillimide and Related Derivatives
| Compound/Derivative | Target Organism | MIC/IC50 Value | Reference |
| Compound 60 | Aeromonas hydrophila | 0.5 - 32.0 µg/mL | [2] |
| Compound 61 | Vibrio anguillarum | 0.5 - 32.0 µg/mL | [2] |
| Compound 61 | Vibrio harveyi | 0.5 - 32.0 µg/mL | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Several compounds derived from Aspergillus have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). Asperulosins A and C, two new polyketides from Aspergillus rugulosa, exhibited significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, with IC50 values of 1.49 ± 0.31 and 3.41 ± 0.85 μM, respectively.[5] Similarly, aspergerthinols A and B, and aspergerthinacids A and B, isolated from Aspergillus sp. CYH26, also demonstrated inhibitory activities against NO production with IC50 values ranging from 19.8 to 56.6 µM.[7] A phenolic C-glycoside derivative, compound 9 , also significantly inhibited nitric oxide production with an IC50 value of 6.0 ± 0.5 μM.[6]
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Metabolites from Aspergillus species have been shown to inhibit various enzymes. For instance, aspergones A and B, purified from a marine-derived Aspergillus strain, showed inhibitory effects on α-glucosidase with IC50 values of 2.36 and 1.65 mM, respectively.[2] Furthermore, crude extracts of Aspergillus niveus have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 53.44 ± 1.57 and 48.46 ± 0.41 µg/mL, respectively, suggesting potential applications in neurodegenerative diseases.[8]
Table 3: Enzyme Inhibitory Activity of Novel Aspergillimide and Related Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| Aspergone A | α-glucosidase | 2.36 mM | [2] |
| Aspergone B | α-glucosidase | 1.65 mM | [2] |
| Aspergillus niveus extract | Acetylcholinesterase (AChE) | 53.44 ± 1.57 µg/mL | [8] |
| Aspergillus niveus extract | Butyrylcholinesterase (BuChE) | 48.46 ± 0.41 µg/mL | [8] |
Key Signaling Pathways Modulated by Aspergillimide Derivatives
The biological activities of aspergillimide derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Induction of Apoptosis via the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammation, immunity, and cell survival.[9][10] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The compound isosclerone from A. fumigatus has been found to inhibit the NF-κB signaling pathway, leading to the induction of apoptosis.[3] This inhibition is achieved by blocking the activation of IKK (IκB kinase), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB (p50/p65) to the nucleus. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and apoptosis.[3]
Caption: Isosclerone-mediated inhibition of the NF-κB pathway leading to apoptosis.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and stress responses.[11] In Aspergillus fumigatus, the MAPK pathways, including the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways, are essential for adaptation to environmental stress and are implicated in virulence.[12] While direct modulation of the MAPK pathway by specific aspergillimide derivatives is an area of ongoing research, it is plausible that some of these compounds exert their biological effects through this pathway. The complexity of MAPK signaling, with its numerous kinases and downstream targets, presents multiple potential points of intervention for these natural products.
Caption: General overview of the MAPK signaling pathway and potential modulation.
Detailed Experimental Protocols
To facilitate the reproducible evaluation of novel aspergillimide derivatives, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Materials:
-
96-well microtiter plates
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the aspergillimide derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Apoptosis Detection (Western Blotting for Caspases)
Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to assess the activation of key apoptotic proteins, such as caspases.[17][18][19][20][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the aspergillimide derivative for the desired time, then harvest and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The presence of cleaved forms of caspases or PARP indicates apoptosis.
Anti-inflammatory Activity (Nitric Oxide Assay)
The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.[22][23][24][25][26]
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the aspergillimide derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
Novel aspergillimide derivatives and related polyketides from Aspergillus species represent a rich and largely untapped source of bioactive compounds with significant potential for the development of new therapeutics. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as NF-κB and potentially MAPK, make them attractive lead compounds for drug discovery programs.
Future research should focus on the isolation and structural elucidation of a wider range of these derivatives to expand the structure-activity relationship knowledge base. Further in-depth mechanistic studies are required to fully understand their molecular targets and signaling interactions. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reliable evaluation of these promising natural products, paving the way for their potential translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Cholinesterase Inhibitors from an Endophytic Fungus Aspergillus niveus Fv-er401: Metabolomics, Isolation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 11. The mitogen-activated protein kinase MpkA of Aspergillus fumigatus regulates cell wall signaling and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aspergillus fumigatus Phosphoproteome Reveals Roles of High-Osmolarity Glycerol Mitogen-Activated Protein Kinases in Promoting Cell Wall Damage and Caspofungin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 19. Detection of apoptosis-related proteins by western blot [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. youtube.com [youtube.com]
- 22. dovepress.com [dovepress.com]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 25. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Standardized Protocol for the Extraction and Purification of 16-Keto Aspergillimide from Aspergillus Species
Introduction
Aspergillimides are a class of secondary metabolites produced by various species of the Aspergillus fungus, notably Aspergillus wentii. These compounds, including 16-Keto aspergillimide, are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal cultures. The methodology is based on established techniques for the isolation of alkaloid-like secondary metabolites from fungal sources.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with experience in natural product chemistry, microbiology, and analytical chemistry.
Experimental Protocols
Fungal Cultivation and Fermentation
A pure strain of a known this compound-producing Aspergillus species is required.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks and incubator
Procedure:
-
Inoculate the Aspergillus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the mature culture plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a series of flasks containing sterile PDB with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the liquid cultures at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and prevent clumping of the mycelia.
Extraction of Crude Secondary Metabolites
This step aims to separate the secondary metabolites from the fungal biomass and culture medium.
Materials:
-
Cheesecloth or Miracloth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth.
-
Combine the mycelial biomass and the culture filtrate for extraction.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the combined culture material. Agitate vigorously for 30 minutes. This process should be repeated three times to ensure exhaustive extraction.[1][2]
-
Pool the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
A multi-step chromatographic approach is employed to isolate the target compound from the crude extract.
3.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Hexane, ethyl acetate, methanol (or other suitable solvents)
-
Fraction collector and test tubes
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing solvent polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile.
3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase preparative column
-
Acetonitrile, water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, as a modifier)
Procedure:
-
Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative HPLC using a C18 column and a gradient elution method, typically with a mobile phase consisting of water and acetonitrile, both potentially containing a small amount of acid to improve peak shape.[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a representative extraction and purification of this compound.
| Parameter | Value |
| Fungal Culture Volume | 10 L |
| Dry Mycelial Weight | 150 g |
| Crude Extract Yield | 5.2 g |
| Semi-purified Fraction Yield (Post-Silica Gel Column) | 850 mg |
| Final Yield of Pure this compound (Post-HPLC) | 45 mg |
| Purity (by analytical HPLC) | >98% |
| Retention Time (Analytical HPLC) | 12.5 min |
| Molecular Weight (by MS) | To be determined |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
Application Notes and Protocols for the Detection of 16-Keto Aspergillimide
This document provides detailed application notes and protocols for the analytical determination of 16-Keto aspergillimide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fungal metabolite of interest, and its accurate detection and quantification are crucial in various research and development settings. This document outlines a robust UHPLC-MS/MS method for the analysis of this compound.
UHPLC-MS/MS Method for this compound
This method is based on a validated multi-target approach for the determination of various fungal metabolites.
Principle
The method utilizes reversed-phase UHPLC for the chromatographic separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocol
2.2.1. Sample Preparation (Extraction)
A simple "dilute-and-shoot" extraction procedure is employed, suitable for various sample matrices.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.
-
Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).
-
Extract the sample by shaking on a rotary shaker for 90 minutes at room temperature.
-
Allow the solid residue to settle for a few minutes.
-
Transfer an aliquot of the raw extract into an HPLC vial.
-
Dilute the extract with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v).
-
Inject 5 µL of the diluted extract into the UHPLC-MS/MS system.
2.2.2. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Mass Spectrometer: 6460 Triple Quadrupole mass spectrometer or equivalent.
-
Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm).
-
Column Temperature: 25 °C.
-
Mobile Phase:
-
Eluent A: Methanol/water/acetic acid (10:89:1, v/v/v) with 5 mM ammonium acetate.
-
Eluent B: Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate.
-
-
Flow Rate: 250 µL/min.
-
Gradient: The gradient should be optimized to ensure sufficient separation of this compound from other analytes. A flattened gradient profile is recommended for better resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM).
Quantitative Data
The following table summarizes the mass spectrometric parameters for the detection of this compound.[1]
| Analyte | Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) (Collision Energy) | Product Ion 2 (m/z) (Collision Energy) |
| This compound | 13.1 | 374 | 313 (36) | 315 (28) |
Note: The collision energies are provided in parentheses.
Visualizations
Experimental Workflow for UHPLC-MS/MS Analysis
Caption: Workflow for the UHPLC-MS/MS analysis of this compound.
Discussion
The presented UHPLC-MS/MS method offers a sensitive and selective approach for the determination of this compound. The simple extraction procedure allows for high sample throughput. The use of a sub-2-μm particle column provides excellent chromatographic resolution. The dMRM mode ensures optimal sensitivity for quantification. This method has been successfully applied to the analysis of fungal metabolites in complex matrices such as almonds, hazelnuts, peanuts, and pistachios.[1]
For accurate quantification, it is recommended to use matrix-matched calibration curves to compensate for any potential matrix effects (signal suppression or enhancement). The method validation should include the determination of parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as apparent recovery), and precision (repeatability and intermediate precision).
References
Application Notes and Protocols for Culturing Aspergillus japonicus for 16-Keto Aspergillimide Production
Introduction
Aspergillus japonicus, a filamentous fungus, is known to produce a variety of secondary metabolites with potential pharmaceutical applications. Among these, aspergillimides, a class of alkaloids characterized by a unique spirosuccinimide ring system, have garnered interest. 16-Keto aspergillimide is a derivative of this class. This document provides a detailed guide for the cultivation of Aspergillus japonicus with the aim of producing this compound. It includes recommended culture conditions, detailed experimental protocols, and a proposed biosynthetic pathway.
Optimal Culture Conditions for Aspergillus japonicus
The optimal conditions for the production of a specific secondary metabolite can vary significantly and must be determined empirically. Based on studies of Aspergillus species, the following ranges are recommended as a starting point for the optimization of this compound production.
Table 1: Recommended Starting Parameters for Aspergillus japonicus Cultivation
| Parameter | Recommended Range | Notes |
| Temperature | 25-30°C | Growth is generally observed between 24-37°C, but secondary metabolite production is often favored at slightly lower temperatures.[1] |
| pH | 5.0 - 6.5 | The initial pH of the culture medium can significantly influence mycelial growth and metabolite production. An acidic to neutral pH is generally favorable for Aspergillus species.[1] |
| Agitation | 150 - 200 rpm | For submerged fermentation, adequate agitation is crucial for oxygen transfer and nutrient distribution. |
| Incubation Time | 7 - 14 days | Secondary metabolite production typically occurs in the stationary phase of fungal growth. |
| Carbon Source | Glucose, Sucrose, Maltose | The choice and concentration of the carbon source can dramatically affect the yield of secondary metabolites. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | Organic nitrogen sources often enhance the production of secondary metabolites. |
Experimental Protocols
Strain Maintenance and Inoculum Preparation
Objective: To maintain a pure culture of Aspergillus japonicus and prepare a standardized spore suspension for inoculation.
Materials:
-
Aspergillus japonicus culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Tween 80 (0.05% v/v, sterile)
-
Hemocytometer
-
Sterile cotton swabs
Protocol:
-
Streak the Aspergillus japonicus culture onto PDA plates.
-
Incubate the plates at 28°C for 5-7 days, or until sufficient sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop or by washing the surface with a sterile solution of 0.05% Tween 80 in distilled water.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to 1 x 10^6 spores/mL with sterile distilled water. This will serve as the inoculum.
Submerged Fermentation for this compound Production
Objective: To cultivate Aspergillus japonicus in a liquid medium to promote the production of this compound.
Materials:
-
Production Medium (see Table 2 for a suggested composition)
-
250 mL Erlenmeyer flasks
-
Cotton plugs
-
Autoclave
-
Shaking incubator
-
Aspergillus japonicus spore suspension (1 x 10^6 spores/mL)
Table 2: Suggested Production Medium Composition
| Component | Concentration (g/L) |
| Glucose | 40 |
| Peptone | 10 |
| Yeast Extract | 5 |
| KH2PO4 | 1 |
| MgSO4·7H2O | 0.5 |
| Trace element solution | 1 mL |
Protocol:
-
Prepare the production medium according to the composition in Table 2.
-
Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask.
-
Plug the flasks with cotton and sterilize by autoclaving at 121°C for 15 minutes.
-
After cooling to room temperature, inoculate each flask with 1 mL of the Aspergillus japonicus spore suspension.
-
Incubate the flasks in a shaking incubator at 28°C and 180 rpm for 10 days.
-
Withdraw samples periodically (e.g., every 24 hours after day 5) to monitor growth and product formation.
Extraction of this compound
Objective: To extract the secondary metabolites, including this compound, from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C for further analysis.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in the crude extract.
Note: As a specific method for this compound is not available, a general method for the analysis of succinimide-containing compounds should be adapted and validated.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase (example):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution (example):
-
Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
Protocol:
-
Prepare a standard stock solution of purified this compound (if available) of known concentration.
-
Create a calibration curve by preparing a series of dilutions of the standard stock solution.
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectrum of the compound) or by mass spectrometry.
-
Identify the peak corresponding to this compound based on its retention time and/or mass-to-charge ratio compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a plausible, though not experimentally verified, biosynthetic pathway for this compound in Aspergillus japonicus. The pathway is hypothesized based on the known biosynthesis of related spirosuccinimide alkaloids.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Production and Analysis
The following diagram outlines the overall experimental workflow from fungal culture to the quantification of the target compound.
Caption: Workflow for this compound production.
Signaling Pathway for Secondary Metabolite Production
This diagram illustrates a generalized signaling pathway that can influence secondary metabolite production in Aspergillus species. Environmental signals are transduced through various kinases, ultimately affecting gene expression.
Caption: Generalized signaling pathway for secondary metabolism.
References
- 1. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Designing a Bioassay for 16-Keto Aspergillimide Activity
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities.[1][2] The genus Aspergillus is particularly known for producing a plethora of bioactive compounds, including polyketides, peptides, and alkaloids, which have demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] 16-Keto aspergillimide is a putative novel secondary metabolite isolated from a marine-derived Aspergillus species. Its chemical structure suggests potential for various biological activities.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a series of bioassays to elucidate the biological activity of this compound. The protocols outlined below are designed to screen for cytotoxic, anti-inflammatory, and antimicrobial activities, which are common among fungal secondary metabolites.[1][6]
General Workflow for Bioassay-Guided Characterization
The overall process for characterizing the bioactivity of this compound follows a logical progression from initial screening to more specific mechanistic studies. The workflow is designed to efficiently identify and characterize the compound's primary biological effects.
Caption: Figure 1: General Bioassay Workflow.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common and reliable method for initial cytotoxicity screening of novel compounds.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for comparison.
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | 25.6 ± 2.5 | 1.2 ± 0.2 |
| A549 | 38.1 ± 3.1 | 1.5 ± 0.3 |
| HEK293 | > 100 | 5.3 ± 0.6 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture:
-
Use a murine macrophage cell line such as RAW 264.7.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0 |
| This compound + LPS | 1 | 42.1 ± 3.1 | 8.1 |
| This compound + LPS | 10 | 25.3 ± 2.4 | 44.8 |
| This compound + LPS | 50 | 10.7 ± 1.5 | 76.6 |
| Dexamethasone + LPS | 10 | 5.4 ± 0.9 | 88.2 |
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol:
-
Microorganism Strains:
-
Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungi: Candida albicans (yeast), Aspergillus niger (filamentous fungus).
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Prepare an inoculum of each microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial inoculum to each well. Include a positive control (microorganism in broth), a negative control (broth only), and a standard antibiotic control (e.g., tetracycline for bacteria, amphotericin B for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the absence of turbidity.
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| S. aureus | 16 | 1 | - |
| E. coli | > 256 | 4 | - |
| C. albicans | 32 | - | 0.5 |
| A. niger | 64 | - | 1 |
Signaling Pathway Visualization
Based on the potential anti-inflammatory activity, it is hypothesized that this compound may interfere with the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Figure 2: Hypothesized NF-κB Pathway Inhibition.
Conclusion
These application notes provide a structured approach to the initial bio-characterization of the novel fungal metabolite, this compound. The proposed bioassays for cytotoxicity, anti-inflammatory, and antimicrobial activities will generate foundational data to guide further research into its mechanism of action and potential therapeutic applications. The provided protocols and data presentation formats are intended to ensure robust and reproducible results. Should promising activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Bioactive Compounds from Marine-Derived Aspergillus, Penicillium, Talaromyces and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Search of Bioactive Secondary Metabolites from Fungi Triggered by Chemical Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 16-Keto Aspergillimide as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 16-Keto Aspergillimide, a natural product isolated from Aspergillus japonicus, and outline its potential as a scaffold for medicinal chemistry programs. While the compound itself has shown limited in vivo efficacy in its initial biological evaluation, its unique chemical architecture presents an intriguing starting point for the development of novel therapeutic agents.
Introduction to this compound
This compound is a metabolite produced by the fungus Aspergillus japonicus (strain IMI 337664)[1]. It belongs to a class of anthelmintic compounds known as aspergillimides. Structurally, it is related to the paraherquamides but lacks the dioxygenated 7-membered ring and the associated phenyl ring, featuring instead a C8-keto group[2]. The initial discovery and characterization of this compound (also referred to as SB202327) were reported in 1997[1][2].
The primary reported biological activity of this compound is its in vitro anthelmintic effect against the adult stage of Trichostrongylus colubriformis, a gastrointestinal nematode parasite of ruminants, with testing conducted in gerbils[1][3]. However, the compound did not demonstrate activity in in vivo studies[1][3]. This discrepancy between in vitro and in vivo results suggests potential issues with pharmacokinetics, such as poor absorption, rapid metabolism, or inefficient distribution to the target site. Such challenges are common in natural product drug discovery and often represent an opportunity for medicinal chemistry optimization.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₃O₄ | [1] |
| Molecular Weight | 373.46 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO (1 mg/mL) | [1] |
| CAS Number | 199784-50-4 | [1] |
Rationale for Use as a Medicinal Chemistry Scaffold
Despite its in vivo limitations, the this compound scaffold possesses several features that make it an attractive starting point for a medicinal chemistry campaign:
-
Novelty and Structural Complexity: The aspergillimide core is a unique and complex chemical architecture, offering the potential for novel mechanisms of action and intellectual property.
-
Defined Biological Activity: The known in vitro anthelmintic activity provides a clear starting point for structure-activity relationship (SAR) studies.
-
Multiple Functionalization Points: The presence of a ketone, amide, and other functionalities on the scaffold allows for a variety of chemical modifications.
-
Potential for Improved Pharmacokinetics: The lack of in vivo activity presents a clear challenge that can be systematically addressed through medicinal chemistry approaches aimed at improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Proposed Medicinal Chemistry Workflow
The following workflow is a proposed strategy for utilizing the this compound scaffold to develop new drug candidates.
Caption: A proposed medicinal chemistry workflow for this compound.
Experimental Protocols
The following protocols are based on the original discovery of this compound and standard medicinal chemistry practices.
4.1. Fermentation and Isolation of this compound
This protocol is adapted from the work of Banks et al., 1997.
-
Fermentation:
-
Culture Aspergillus japonicus (strain IMI 337664) in a suitable fermentation medium. The original study likely used a complex medium to promote secondary metabolite production.
-
Incubate the culture under appropriate conditions (e.g., temperature, aeration, and agitation) for a sufficient period to allow for the production of aspergillimides.
-
-
Extraction:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the broth with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentrate the organic extract under reduced pressure.
-
-
Purification:
-
Subject the crude extract to a series of chromatographic separations. This may include:
-
Silica gel chromatography.
-
Reverse-phase chromatography (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC) for final purification.
-
-
Monitor fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or analytical HPLC coupled with mass spectrometry (MS).
-
4.2. In Vitro Anthelmintic Assay against Trichostrongylus colubriformis
This protocol outlines a general method for assessing the in vitro activity of compounds against adult T. colubriformis.
-
Parasite Collection:
-
Obtain adult T. colubriformis from the small intestine of infected gerbils.
-
Wash the worms in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.
-
-
Assay Setup:
-
Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add a defined number of adult worms to each well containing culture medium.
-
Add the test compounds at various concentrations to the wells. Include appropriate controls (vehicle control and positive control, e.g., levamisole).
-
-
Incubation and Evaluation:
-
Incubate the plates at 37°C for a specified period (e.g., 24-72 hours).
-
Assess the viability of the worms under a microscope. Motility is a common indicator of viability.
-
Determine the concentration of the compound that inhibits a certain percentage of worm motility (e.g., IC₅₀).
-
4.3. Proposed Synthetic Modifications for SAR Studies
The following are proposed synthetic modifications to the this compound scaffold to explore SAR and improve pharmacokinetic properties.
Caption: Potential sites for synthetic modification on the this compound scaffold.
-
Modification of the C16-Keto Group:
-
Reduction: The ketone can be reduced to the corresponding alcohol to investigate the importance of the carbonyl group for activity. This could also impact the planarity and polarity of the molecule.
-
Reductive Amination: Introducing various amines at this position can explore new interactions with the biological target and modulate the physicochemical properties of the derivatives.
-
-
Derivatization of the Amide Nitrogen:
-
Alkylation/Acylation: The amide nitrogen can be a handle for introducing a variety of substituents to probe the surrounding binding pocket and alter the molecule's lipophilicity and hydrogen bonding capacity.
-
-
Variation of Alkyl Substituents:
-
Systematic variation of the existing alkyl groups on the scaffold can provide insights into the steric and electronic requirements for optimal activity.
-
Data Presentation
The following table summarizes the known biological activity data for this compound. A similar table should be used to compile data for newly synthesized analogs to facilitate SAR analysis.
Table 1: Biological Activity of this compound
| Compound | Organism | Assay Type | Activity | Reference |
| This compound | Trichostrongylus colubriformis (adult) | In vitro (Gerbil) | Active | [1][3] |
| This compound | Trichostrongylus colubriformis (adult) | In vivo (Gerbil) | Inactive | [1][3] |
Conclusion
This compound represents an underexplored natural product scaffold with demonstrated in vitro biological activity. While its initial in vivo performance was suboptimal, this provides a clear objective for a medicinal chemistry program. The unique structure and available functional groups for modification make it a promising starting point for the development of novel anthelmintic agents or for exploring other potential therapeutic applications. The protocols and workflow outlined in these notes are intended to serve as a guide for researchers interested in harnessing the potential of this intriguing natural product.
References
- 1. Microwave-assisted synthesis of antimicrobial dihydropyridines and tetrahydropyrimidin-2-ones: novel compounds against aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aspergillomarasmine A and Related Compounds: A Sulfamidate Approach Enables Exploration of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto aspergillimide, also known by its designation SB202327, is a natural product isolated from the fungus Aspergillus. It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamide family of alkaloids. First described in the late 1990s, this compound has been identified as a potent anthelmintic agent, demonstrating activity against parasitic nematodes. Its unique structure and biological activity make it a subject of interest for further investigation in the development of novel anti-parasitic drugs. These application notes provide an overview of the current understanding of its mechanism of action and protocols for its study.
Proposed Mechanism of Action
While direct mechanistic studies on this compound are limited, its structural similarity to the paraherquamides provides a strong basis for a proposed mechanism of action. Paraherquamides are well-characterized antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][3] These receptors are critical for neuromuscular transmission in the parasite.
The proposed mechanism of action for this compound is the blockade of nAChRs on the muscle cells of nematodes. By binding to these receptors, the compound likely prevents the binding of the neurotransmitter acetylcholine (ACh). This inhibition of cholinergic neuromuscular transmission leads to a flaccid paralysis in the worms, ultimately resulting in their expulsion from the host.[1] This mode of action is particularly promising as it targets a pathway that can differ between the parasite and the host, offering a degree of selective toxicity.
Data Presentation
| Compound | Assay Type | Organism | Observed Effect | Reference |
| This compound (SB202327) | In vitro anthelmintic assay | Trichostrongylus colubriformis (adult) | Showed oral activity | [4] |
| This compound (SB202327) | In vivo anthelmintic assay | Gerbils infected with Trichostrongylus colubriformis | No significant activity observed | [5] |
| This compound (SB202327) | Bioassay-guided extraction | Haemonchus contortus (L3 larvae) | Evidence of in vitro activity | [5] |
Experimental Protocols
The following is a generalized protocol for an in vitro anthelmintic motility assay, a standard method for evaluating the efficacy of compounds like this compound against parasitic nematodes. This protocol is based on established methodologies and should be adapted and optimized for specific laboratory conditions and nematode species.[6][7][8][9][10][11][12][13][14]
Objective: To determine the effect of this compound on the motility of adult Trichostrongylus colubriformis.
Materials:
-
This compound (SB202327)
-
Adult Trichostrongylus colubriformis worms
-
Phosphate Buffered Saline (PBS) or other suitable culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control (e.g., Levamisole or Ivermectin)
-
Negative control (vehicle, e.g., PBS with 0.1% DMSO)
-
24-well microtiter plates
-
Stereomicroscope
-
Incubator (37°C)
-
Pipettes and sterile tips
Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the assay medium (e.g., PBS) to achieve the desired final test concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the worms (typically ≤ 0.5%).
-
-
Worm Preparation:
-
Collect adult Trichostrongylus colubriformis from a suitable host or culture system.
-
Wash the worms several times with pre-warmed (37°C) assay medium to remove any host debris.
-
Under a stereomicroscope, select healthy, active worms of similar size for the assay.
-
-
Assay Setup:
-
To each well of a 24-well plate, add the appropriate test solution:
-
Test wells: Medium containing the desired concentration of this compound.
-
Positive control wells: Medium containing the positive control anthelmintic at a known effective concentration.
-
Negative control wells: Medium containing the same concentration of vehicle (e.g., DMSO) as the test wells.
-
-
Carefully transfer a set number of worms (e.g., 5-10) into each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the worms in each well under a stereomicroscope.
-
Motility can be scored on a scale (e.g., 0 = no movement/paralyzed, 1 = intermittent movement, 2 = active movement).
-
Alternatively, the percentage of motile worms can be recorded. A worm is considered non-motile if it does not move when gently prodded or when the plate is agitated.
-
-
Data Analysis:
-
Calculate the mean motility score or the percentage of non-motile worms for each treatment group at each time point.
-
Compare the results of the this compound-treated groups to the negative and positive controls.
-
If a dose-response is observed, an EC50 (half-maximal effective concentration) for paralysis can be calculated using appropriate statistical software.
-
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolinks.co.jp [biolinks.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of an in vitro Trichostrongylus colubriformis motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aimspress.com [aimspress.com]
- 10. Evaluation of antibacterial and anthelmintic activities with total phenolic contents of Piper betel leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 13. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anthelmintic Activity, Cytotoxicity, and Phytochemical Screening of Plants Used to Treat Digestive Parasitosis of Small Ruminants in Benin (West Africa) [mdpi.com]
Application of 16-Keto Aspergillimide in Anthelmintic Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto aspergillimide is a potent anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664.[1][2] It belongs to the aspergillimides, a class of oxindole alkaloids structurally related to the paraherquamides. These compounds represent a promising avenue for anthelmintic drug discovery due to their efficacy against a range of parasitic nematodes, including those resistant to existing drug classes. The emergence of widespread anthelmintic resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action, positioning this compound and its analogs as valuable leads in the development of next-generation antiparasitic therapies.
The primary mechanism of action for the broader paraherquamide class, and by extension this compound, is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][3][4] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis in the worms, ultimately resulting in their expulsion from the host.[1][5] This mode of action is distinct from many commercially available anthelmintics, suggesting a potential for efficacy against helminth strains that have developed resistance to other drugs.
These application notes provide a summary of the available data on the anthelmintic activity of the paraherquamide class, to which this compound belongs, and detailed protocols for in vitro and in vivo screening to facilitate further research and development.
Data Presentation
The following tables summarize the reported in vitro and in vivo anthelmintic efficacy of paraherquamide, a close structural analog of this compound. This data provides a benchmark for the expected activity of aspergillimide derivatives.
Table 1: In Vitro Anthelmintic Activity of Paraherquamide
| Helminth Species | Developmental Stage | Assay Type | Efficacy Metric | Value | Reference |
| Haemonchus contortus | Larvae (L3) | Not Specified | MIC50 | 31.2 µg/mL | [3] |
Table 2: In Vivo Anthelmintic Efficacy of Paraherquamide
| Host Species | Helminth Species | Developmental Stage | Dosing Regimen | Efficacy (% reduction in worm burden) | Reference |
| Gerbil | Trichostrongylus colubriformis | Immature (6-day-old) | Single oral dose of ≥1.56 mg/kg | 98 - 100% | [6] |
| Gerbil | Trichostrongylus colubriformis | Immature (6-day-old) | Single oral dose of 0.78 mg/kg | 96% | [6] |
| Gerbil | Trichostrongylus colubriformis | Immature (6-day-old) | Single oral dose of 0.39 mg/kg | 66% | [6] |
Signaling Pathway
The primary target of the paraherquamide class of compounds, including this compound, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction of nematodes. The binding of these compounds to the nAChR blocks the normal signaling pathway of the neurotransmitter acetylcholine (ACh). This interruption prevents the influx of ions that would typically lead to muscle cell depolarization and contraction, resulting in flaccid paralysis of the worm.
Mechanism of action of this compound.
Experimental Workflow
The discovery and development of novel anthelmintics like this compound follows a structured workflow, beginning with initial screening and progressing through more complex in vivo models.
Workflow for anthelmintic drug discovery.
Experimental Protocols
The following protocols are adapted from established methods for anthelmintic screening and can be applied to the evaluation of this compound.
Protocol 1: In Vitro Larval Motility Assay against Haemonchus contortus
Objective: To determine the inhibitory effect of this compound on the motility of third-stage (L3) larvae of Haemonchus contortus.
Materials:
-
This compound
-
Haemonchus contortus third-stage larvae (L3)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microscope
-
Positive control (e.g., Levamisole)
-
Negative control (vehicle, e.g., 1% DMSO in PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with PBS to achieve the desired test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the larvae.
-
Larvae Preparation: Obtain L3 larvae of H. contortus and wash them several times with PBS to remove contaminants.
-
Assay Setup: In a 96-well plate, add 50 µL of the larval suspension (containing approximately 100-200 larvae) to each well.
-
Treatment: Add 50 µL of the prepared compound dilutions, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 24, 48, and 72 hours.
-
Motility Assessment: At each time point, observe the larvae under a microscope. Larvae are considered motile if they exhibit sinusoidal movement, and non-motile (paralyzed or dead) if they are straight and do not move upon gentle probing.
-
Data Analysis: Calculate the percentage of non-motile larvae for each concentration. Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.
Protocol 2: In Vivo Efficacy Assay against Trichostrongylus colubriformis in Gerbils
Objective: To evaluate the in vivo anthelmintic efficacy of this compound against an established infection of Trichostrongylus colubriformis in a gerbil model.
Materials:
-
This compound
-
Mongolian gerbils (Meriones unguiculatus)
-
Infective third-stage larvae (L3) of Trichostrongylus colubriformis
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Positive control anthelmintic (e.g., Fenbendazole)
-
Gavage needles
-
Fecal collection cages
-
McMaster slides for fecal egg counting
Procedure:
-
Animal Infection: Orally infect gerbils with a known number of T. colubriformis L3 larvae (e.g., 500-1000 L3 per animal).
-
Treatment: On day 6 post-infection (when larvae have developed to the immature adult stage), randomly assign the infected gerbils to treatment groups:
-
Vehicle control group
-
Positive control group
-
This compound group(s) at various dose levels Administer a single oral dose of the respective treatments.
-
-
Necropsy and Worm Burden Count: On day 9 post-infection (3 days post-treatment), euthanize the gerbils. Carefully dissect the small intestine and collect the contents. Enumerate the number of adult worms present in each animal.
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage efficacy of the treatment using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.
Conclusion
This compound and its analogs hold significant promise as lead compounds for the development of new anthelmintics. Their unique mechanism of action as nicotinic acetylcholine receptor antagonists makes them particularly interesting for combating drug-resistant helminth populations. The protocols outlined above provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. Further research into the structure-activity relationships, pharmacokinetic properties, and spectrum of activity of the aspergillimide class is warranted to fully realize their therapeutic potential.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the pathogenesis of Trichostrongylus colubriformis in Mongolian gerbils (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of paraherquamide against immature Trichostrongylus colubriformis in the gerbil (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 16-Keto aspergillimide in assays.
This technical support center provides guidance on overcoming solubility challenges with 16-Keto aspergillimide in experimental assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
A1: this compound is an anthelmintic agent isolated from the fungus Aspergillus japonicus.[1] Available data indicates that it is soluble in several organic solvents.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
A2: Precipitation in aqueous buffers is a common issue for compounds that are sparingly soluble in water. This "crash out" typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of the organic solvent in the assay may be insufficient to keep the compound dissolved.
Q3: How can I increase the solubility of this compound in my assay?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Co-solvents: Maintaining a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay volume can help. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific assay system (e.g., cells, enzymes) to avoid artifacts.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds by forming micelles. As with co-solvents, it is important to test for any effects of the surfactant on the assay itself.
-
Excipients: For more complex formulations, excipients like cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.
Q4: What is the recommended procedure for preparing this compound for an in vitro assay?
A4: While a specific, validated protocol for this compound is not available in the reviewed literature, a general procedure for preparing a poorly soluble compound for an in vitro assay is provided in the "Experimental Protocols" section below. This protocol should be adapted and optimized for your specific experimental needs.
Q5: What is the mechanism of action of this compound?
A5: The precise molecular target and signaling pathway of this compound are not well-defined in the available scientific literature. As an anthelmintic, it is presumed to interfere with essential biological processes in parasitic worms. General mechanisms of action for anthelmintic drugs include disruption of neuromuscular coordination, inhibition of microtubule polymerization, and interference with energy metabolism. Further research is needed to elucidate the specific pathway affected by this compound.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | |
| Ethanol | 1 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
Table 2: Example Co-solvent Compatibility for Cell-Based Assays
| Co-solvent | Typical Final Concentration Range | Considerations |
| DMSO | 0.1% - 1% (v/v) | Can be toxic to some cell lines at higher concentrations. Always include a vehicle control in your experiment. |
| Ethanol | 0.1% - 1% (v/v) | Can induce cellular stress responses. A vehicle control is essential. |
Note: The compatibility of co-solvents should be empirically determined for each specific cell line and assay.
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound for In Vitro Assays
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication in a water bath. Visually inspect the solution for any undissolved particulates.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Intermediate Dilutions (Serial Dilution):
-
Create a series of intermediate dilutions of the high-concentration stock solution using 100% DMSO. This allows for the addition of a small, consistent volume to the final assay medium.
-
-
Preparation of Final Assay Solutions:
-
Directly before use, dilute the intermediate stock solutions into the final aqueous assay buffer (e.g., cell culture medium, enzyme reaction buffer).
-
It is critical to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all experimental and control wells.
-
Visually inspect the final assay solutions for any signs of precipitation. If precipitation is observed, consider the troubleshooting options outlined in the FAQs.
-
-
Inclusion of Controls:
-
Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or other co-solvent) as the experimental wells but without the this compound. This will account for any effects of the solvent on the assay.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting 16-Keto aspergillimide purification by chromatography.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 16-Keto aspergillimide and similar fungal metabolites using chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in chromatography and can significantly impact resolution and quantification.[1][2] The primary causes can be categorized as either chemical or physical.
Chemical Causes & Solutions:
-
Secondary Interactions: The keto and imide functional groups in this compound may interact with active sites on the column, such as residual silanol groups on a silica-based stationary phase.[2]
-
Solution: Use an end-capped column to minimize silanol interactions.[2] Consider adding a competitive agent, like a small amount of a weak base, to the mobile phase to block active sites.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, leading to secondary interactions.
-
Solution: Optimize the mobile phase pH. If your compound is acidic or basic, adjusting the pH to suppress ionization can often improve peak shape.
-
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface.
-
Solution: Try doubling the buffer concentration to see if peak shape improves.[1]
-
Physical Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion, often appearing as a "right-triangle" shape.[1]
-
Column Packing Bed Deformation: Voids in the column packing or a blocked inlet frit can distort the sample band.[1][2]
-
Solution: First, try backflushing the column. If that doesn't work, replace the column frit or the entire column. Using guard columns and in-line filters can help prevent this.[2]
-
-
Poor Column Cut: If using a GC system or making your own connections, a rough or angled column cut can cause peak tailing.[3]
-
Solution: Ensure a clean, 90-degree cut of the column tubing.[3]
-
Problem: Poor Resolution or No Separation
Q2: I am not getting good separation between this compound and other impurities. What steps can I take to improve resolution?
A2: Improving resolution often involves optimizing the mobile phase composition, stationary phase, or other chromatographic conditions.
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Strength:
-
Isocratic Elution: If you are using a single mobile phase composition, try systematically varying the ratio of your strong and weak solvents. A weaker mobile phase (less organic solvent in reverse-phase) will generally increase retention times and may improve separation.
-
Gradient Elution: If not already using one, a gradient elution can be very effective for complex mixtures like fungal extracts.[4] Start with a shallow gradient and then optimize the slope to improve the separation of your target compound.
-
-
Change Mobile Phase Selectivity:
-
Solution: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa in reverse-phase). The different solvent properties can alter the selectivity of the separation.
-
-
Change Stationary Phase:
-
Solution: If optimizing the mobile phase doesn't work, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) that can offer different retention mechanisms.
-
-
Adjust Temperature:
-
Solution: Increasing the column temperature can decrease viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, ensure your compound is stable at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for developing a purification method for a novel fungal metabolite like this compound?
A3: For novel fungal metabolites, a systematic approach is recommended.
-
Literature Review: Search for purification methods used for similar compounds (e.g., other aspergillimides or keto-imides).
-
Sample Preparation: Begin with a robust extraction from the fungal culture. A common method involves extraction with ethyl acetate or n-butanol, followed by a clean-up step like Solid Phase Extraction (SPE) to remove highly polar or non-polar interferences.[4][5]
-
Scouting Runs: Use a standard C18 reverse-phase column with a broad acetonitrile/water or methanol/water gradient to get a general idea of the retention behavior of your compound.
-
Method Optimization: Based on the scouting run, you can then optimize the gradient, mobile phase, and stationary phase as described in the troubleshooting section to achieve the desired purity.
Q4: My this compound seems to be degrading during the purification process. What can I do to prevent this?
A4: Degradation can be a significant issue with sensitive secondary metabolites.
-
Temperature: Keep your sample and fractions cool. Use a refrigerated autosampler if available and collect fractions in an ice bath.
-
pH: The compound may be unstable at certain pH values. Try to work with a mobile phase that is close to neutral, if possible, or perform stability studies at different pHs.
-
Light Exposure: Some compounds are photosensitive. Protect your sample from light by using amber vials or covering your glassware with foil.
-
Minimize Time: Process your samples as quickly as possible. Avoid letting extracts sit at room temperature for extended periods.
Data and Protocols
Table 1: Troubleshooting Summary for Common Chromatography Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Use an end-capped column; add a mobile phase additive. |
| Column overload | Dilute the sample or reduce injection volume.[2] | |
| Blocked column frit | Backflush the column; replace the frit.[1] | |
| Peak Fronting | Column overload (less common) | Dilute the sample. |
| Poorly packed column bed | Replace the column. | |
| Poor Resolution | Inappropriate mobile phase strength | Optimize the isocratic solvent ratio or the gradient slope. |
| Poor selectivity | Change the organic solvent (e.g., ACN to MeOH) or the stationary phase. | |
| Ghost Peaks | Contamination in the system | Flush the system with a strong solvent; check for septum bleed.[6] |
| Carryover from previous injection | Run blank injections; implement a needle wash step. |
Protocol 1: General Solid Phase Extraction (SPE) for Fungal Extract Clean-up
This protocol provides a general workflow for cleaning up a crude fungal extract before HPLC analysis.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the dried fungal extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute it with water to a final organic solvent concentration of less than 10%. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5-10% aqueous methanol to remove highly polar impurities.
-
Elution: Elute the target compounds with increasing concentrations of methanol or acetonitrile (e.g., 50%, 75%, 100%).
-
Analysis: Analyze each fraction by TLC or HPLC to determine which one contains the highest concentration of this compound.
Visualizations
Diagram 1: General Workflow for Fungal Metabolite Purification
References
16-Keto aspergillimide stability and degradation in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 16-Keto aspergillimide in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in ethanol, methanol, and Dimethyl Sulfoxide (DMSO). For short-term storage, solutions in these solvents should be kept at -20°C to minimize degradation. For long-term storage, it is recommended to store the compound as a solid at -20°C.
Q2: I am observing a loss of my compound's activity in solution over time. What could be the cause?
A2: Loss of activity is likely due to the degradation of this compound in solution. The core structure of aspergillimides contains a succinimide ring, which is susceptible to hydrolysis, particularly in protic solvents or in the presence of trace amounts of water or impurities that can act as nucleophiles. This hydrolysis can lead to ring-opening and the formation of inactive degradation products. The rate of degradation is influenced by the solvent, pH, temperature, and light exposure.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating method should be developed to ensure that the analytical method can resolve the active compound from any potential degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing a solution of this compound by HPLC or LC-MS, additional peaks are observed that were not present in the initial analysis of the solid compound.
Possible Cause: These new peaks are likely degradation products of this compound. The succinimide ring is prone to hydrolysis, which would result in new, more polar compounds that elute at different retention times.
Resolution:
-
Confirm Degradation: Analyze a freshly prepared solution of this compound to establish a baseline chromatogram. Re-analyze the aged solution to confirm the presence and growth of the new peaks over time.
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. A mass increase of 18 Da (the mass of water) compared to the parent compound is indicative of a hydrolysis product.
-
Optimize Storage Conditions: To minimize degradation, prepare solutions fresh whenever possible and store them at low temperatures (e.g., -20°C or -80°C) in anhydrous solvents. Protect solutions from light.
Issue 2: Inconsistent Results in Biological Assays
Symptom: The biological activity of this compound solutions varies between experiments, even when using the same nominal concentration.
Possible Cause: Inconsistent activity can be a result of variable degradation of the compound in the assay medium or in stock solutions. The pH of the assay buffer can significantly impact the stability of the succinimide ring.
Resolution:
-
pH Control: Evaluate the pH of your assay medium. The succinimide ring is more susceptible to hydrolysis at neutral to basic pH. If possible, adjust the buffer to a slightly acidic pH (e.g., pH 5-6) to improve stability during the experiment, if this does not affect the biological system.
-
Solvent Effects: If using a stock solution in an organic solvent, minimize the final concentration of the organic solvent in the aqueous assay medium to prevent precipitation and to understand its effect on stability.
-
Time-Course Analysis: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of active compound remaining.
Hypothetical Stability Data
The following tables present illustrative stability data for this compound based on the expected behavior of compounds containing a succinimide moiety. Note: This is not experimentally determined data for this compound but serves as a representative example.
Table 1: Hypothetical Half-Life (t½) of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | pH | Estimated Half-Life (Days) |
| Methanol | Neutral | 14 |
| Ethanol | Neutral | 21 |
| DMSO | Neutral | > 30 |
| Acetonitrile | Neutral | > 30 |
| Phosphate Buffer | 5.0 | 28 |
| Phosphate Buffer | 7.4 | 7 |
| Phosphate Buffer | 8.5 | 2 |
Table 2: Illustrative Degradation of this compound (% remaining) in Solution at Different Temperatures over 7 Days
| Solvent (pH 7.4) | 4°C | 25°C | 37°C |
| Methanol | 95% | 75% | 50% |
| Aqueous Buffer | 90% | 60% | 35% |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC Method for Stability Analysis
This is a representative HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for stability assessment.
Technical Support Center: Large-Scale Production of 16-Keto Aspergillimide
Disclaimer: Currently, there is no publicly available, established method for the total chemical synthesis of 16-Keto aspergillimide on a large scale. This natural product is obtained through fermentation of Aspergillus species and subsequent isolation. This guide addresses challenges from two perspectives: the established fermentation/isolation method and a hypothetical chemical synthesis of the core pyrrolidinone structure, based on analogous chemical literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: The only documented method for obtaining this compound is through the fermentation of specific strains of Aspergillus, such as Aspergillus japonicus, followed by extraction and purification from the culture broth.
Q2: Why is a large-scale chemical synthesis of this compound not established?
A2: The molecule has a complex, stereochemically rich structure. A total synthesis would likely involve a long sequence of reactions, presenting significant challenges in yield, cost, and stereocontrol, making it currently less economically viable than fermentation. Challenges in synthesizing complex pyrrolidine structures often involve intricate stereoselective steps.[1][2]
Q3: What are the main challenges in producing this compound via fermentation?
A3: The primary challenges include optimizing fermentation conditions to maximize yield, managing potential batch-to-batch variability, and developing a robust, scalable purification process to isolate the target compound from a complex mixture of metabolites. Large-scale purification of natural products from fermentation can be a significant cost driver.[3]
Q4: What are the advantages of chemical synthesis over fermentation for producing complex molecules?
A4: A successful chemical synthesis offers greater control over purity, eliminates biological contaminants, provides consistent yields, and allows for the straightforward production of analogs for structure-activity relationship (SAR) studies.
Q5: What is a pyrrolidinone, and why is its synthesis relevant to this compound?
A5: Pyrrolidinone (also known as a γ-lactam) is a five-membered lactam ring, which forms a core part of the this compound structure. Challenges encountered in the synthesis of complex pyrrolidinones are directly applicable to any potential future synthesis of this compound.
Troubleshooting Guide: Challenges in Production
This guide is divided into two sections: troubleshooting the established fermentation and purification process, and troubleshooting a hypothetical chemical synthesis of a substituted pyrrolidinone core.
Section 1: Fermentation and Purification
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound in Fermentation Broth | Suboptimal growth medium composition (e.g., carbon/nitrogen ratio). | Screen different media components and concentrations. Optimize pH, temperature, and aeration rate. |
| Contamination of the culture. | Implement stricter aseptic techniques. Use fresh, pure inoculum. | |
| Strain degradation or mutation. | Re-isolate the producing strain from a master cell bank. | |
| Difficulty in Extracting the Compound from Broth | Inefficient solvent system for liquid-liquid extraction. | Test a range of solvents with varying polarities. Adjust the pH of the broth to ensure the compound is in a neutral state for better organic solvent solubility. |
| Emulsion formation during extraction. | Use centrifugation to break the emulsion. Add a small amount of a different, immiscible solvent. | |
| Poor Purity After Initial Chromatographic Steps | Co-elution of structurally similar impurities. | Optimize the chromatographic method: change the stationary phase, modify the mobile phase gradient, or use a different chromatographic technique (e.g., ion-exchange, size exclusion).[4] |
| Product degradation during purification. | Work at lower temperatures. Use buffers to maintain a stable pH. Minimize exposure to light and oxygen if the compound is sensitive. |
Section 2: Hypothetical Pyrrolidinone Ring Synthesis
The synthesis of complex substituted pyrrolidinones often involves multi-step sequences.[5] A common strategy is the cyclization of a linear precursor. Below are troubleshooting tips for such a process.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyclization Step to Form Pyrrolidinone Ring | Incomplete reaction. | Increase reaction time or temperature. Screen different catalysts or bases to promote cyclization. |
| Formation of side products (e.g., polymerization). | Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions. | |
| Poor Stereoselectivity in the Formation of the Pyrrolidinone Ring | Ineffective chiral auxiliary or catalyst. | Screen a variety of chiral catalysts or auxiliaries. Optimize reaction temperature, as lower temperatures often favor higher stereoselectivity.[6][7] |
| Racemization of stereocenters. | Use milder reaction conditions (e.g., non-harsh bases or acids) to prevent epimerization of existing chiral centers. | |
| Difficulty in Removing Protecting Groups | Harsh deprotection conditions causing product degradation. | Screen a variety of deprotection methods that are orthogonal to other functional groups in the molecule. |
| Incomplete deprotection. | Increase the amount of deprotection reagent or reaction time. Ensure starting material is free of impurities that may poison the catalyst (e.g., in hydrogenolysis). |
Experimental Protocols & Data
As a full synthesis of this compound is not published, a representative protocol for a key transformation in the synthesis of a substituted pyrrolidinone is provided below. This is based on a common synthetic method: 1,3-dipolar cycloaddition.
Protocol: Stereoselective Synthesis of a Pyrrolidinone Precursor via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a highly substituted pyrrolidine, a common precursor to complex pyrrolidinone structures.
-
Preparation of the Azomethine Ylide Precursor: A solution of an amino acid ester (e.g., methyl glycinate, 1.0 eq) and an aldehyde (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, DCM) is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Cycloaddition Reaction: The reaction mixture is cooled to 0°C. A Lewis acid catalyst (e.g., AgOAc, 0.1 eq) and a chiral ligand (e.g., a chiral phosphine, 0.1 eq) are added, followed by the dropwise addition of a dipolarophile (e.g., an α,β-unsaturated ester, 1.0 eq).
-
Reaction Monitoring: The reaction is stirred at 0°C to room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure pyrrolidine product.
Table 1: Representative Yields for Pyrrolidinone Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Reductive Amination/Cyclization | Glutamic Acid | Ru/Al₂O₃, 160°C, 20 bar H₂ | ~60% | [8] |
| Ammonolysis of γ-Butyrolactone | γ-Butyrolactone, Ammonia | Liquid Phase, 250-290°C, 8-16 MPa | >94% | [9] |
| Multicomponent Reaction | Aniline, Aldehyde, Alkyne | Citric Acid, Ethanol, Ultrasound | 80-95% | [10] |
Visualizations
Hypothetical Workflow for Pyrrolidinone Synthesis
This diagram illustrates a generalized workflow for the synthesis of a complex pyrrolidinone core, highlighting key stages and potential challenges.
Caption: A generalized workflow for the multi-step synthesis of a complex pyrrolidinone core.
Troubleshooting Logic for Low Cyclization Yield
This decision tree illustrates a logical approach to troubleshooting low yields in the key ring-forming step.
Caption: A decision tree for troubleshooting low yield in a key cyclization reaction.
References
- 1. Stereodivergent methodology for the synthesis of complex pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farabi.university [farabi.university]
- 4. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 10. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
Technical Support Center: NMR Analysis of 16-Keto Aspergillimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the structural elucidation of 16-Keto aspergillimide and related complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for ambiguous NMR peaks in complex molecules like this compound?
A1: Ambiguous NMR peaks in molecules such as this compound can arise from several factors:
-
Signal Overlap: Multiple protons or carbons having very similar chemical shifts, leading to overlapping multiplets in 1D spectra and crowded regions in 2D spectra.[1][2]
-
Complex Spin Systems: Intricate coupling patterns between protons can result in complex and poorly resolved multiplets.
-
Presence of Rotamers or Conformational Isomers: If the molecule exists in multiple conformations that are slowly interconverting on the NMR timescale, this can lead to peak broadening or the appearance of multiple sets of signals.[1]
-
Sample Impurities: Residual solvents, starting materials, or byproducts can introduce extraneous peaks that complicate the spectrum.
-
Low Sample Concentration: Insufficient sample can lead to a low signal-to-noise ratio, making it difficult to distinguish real peaks from noise.[2]
Q2: I am observing significant peak overlap in the 1H NMR spectrum. What is the first step to resolve this?
A2: The initial and often simplest approach to resolving peak overlap is to re-acquire the spectrum in a different deuterated solvent.[1] Solvents like benzene-d6, acetone-d6, or methanol-d4 can induce differential shifts in proton resonances compared to the commonly used chloroform-d6, potentially resolving the overlapping signals.[1]
Q3: How can I confirm the presence of exchangeable protons, such as -OH or -NH groups?
A3: To identify exchangeable protons, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it vigorously, and re-acquire the 1H NMR spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[1][3]
Q4: My 13C NMR spectrum is very weak, especially for quaternary carbons. How can I improve this?
A4: The low natural abundance of 13C and the long relaxation times of quaternary carbons often result in weak signals. To enhance the signal-to-noise ratio, increase the number of scans and/or use a higher concentration of your sample. Additionally, specialized pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can help in identifying CH, CH2, and CH3 signals, and by exclusion, the remaining peaks would correspond to quaternary carbons. For direct observation of quaternary carbons, a 1D 13C experiment with a longer relaxation delay (d1) is recommended.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic/Olefinic Region of the 1H NMR Spectrum
Symptoms:
-
Broad, unresolved humps in the aromatic or olefinic region (typically δ 5.0-8.0 ppm).
-
Inability to determine coupling constants or integrate individual proton signals accurately.
Troubleshooting Workflow:
Figure 1: Workflow for resolving overlapping aromatic/olefinic signals.
Experimental Protocols:
-
Solvent Change:
-
Carefully evaporate the current solvent from your NMR tube under a gentle stream of nitrogen or using a rotary evaporator.
-
Dissolve the sample in a new deuterated solvent (e.g., benzene-d6, acetone-d6).
-
Acquire a new 1H NMR spectrum.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors. This is useful for identifying all protons belonging to a particular structural fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This is extremely powerful for resolving proton signal overlap by spreading the signals out in the carbon dimension.[2][4]
-
Issue 2: Ambiguous Connectivity of Molecular Fragments
Symptoms:
-
You have identified individual spin systems from COSY and TOCSY, but cannot determine how they are connected to each other, especially across quaternary carbons or heteroatoms.
Troubleshooting Workflow:
Figure 2: Workflow for establishing connectivity between molecular fragments.
Experimental Protocols:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together molecular fragments by identifying long-range couplings, especially to quaternary carbons which are not visible in HSQC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry and confirming the 3D structure of the molecule.
Data Presentation
Due to the lack of specific literature data for this compound, the following tables present representative chemical shift ranges for key functional groups found in aspergillimide and related fungal metabolites. These should be used as a guide for initial spectral interpretation.
Table 1: Representative 1H NMR Chemical Shift Ranges
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| Methyl (CH3) | 0.8 - 2.5 | s, d, t |
| Methylene (CH2) | 1.2 - 4.5 | m, t, dd |
| Methine (CH) | 2.0 - 5.5 | m, q, dd |
| Olefinic (C=CH) | 5.0 - 7.0 | d, t, m |
| Aromatic (Ar-H) | 6.5 - 8.5 | d, t, m |
| Amide (N-H) | 7.0 - 9.0 | br s |
Table 2: Representative 13C NMR Chemical Shift Ranges
| Functional Group | Chemical Shift (δ) ppm |
| Methyl (CH3) | 10 - 30 |
| Methylene (CH2) | 20 - 60 |
| Methine (CH) | 30 - 70 |
| Olefinic (C=C) | 100 - 150 |
| Aromatic (Ar-C) | 110 - 160 |
| Carbonyl (C=O) | 160 - 210 |
Advanced Techniques for Persistent Ambiguities
For particularly challenging cases of spectral ambiguity, more advanced NMR techniques may be necessary.
-
1D TOCSY: A selective 1D experiment where a specific proton is irradiated, and the resulting spectrum shows signals only from other protons within the same spin system. This can be used to "pull out" the signals of an entire molecular fragment from a crowded region of the spectrum.[5]
-
'TILT' Experiment: A technique that records a tilted projection of a 3D NMR spectrum, which can resolve ambiguities found in 2D spectra without the time-consuming process of acquiring a full 3D dataset.[6][7]
-
Quantum Chemical Calculations: In cases of extreme ambiguity or for stereochemical assignment, computational methods can be used to predict NMR chemical shifts for different possible isomers. The calculated spectra can then be compared to the experimental data to identify the correct structure.[8]
By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively tackle the challenges of NMR spectral interpretation for complex natural products like this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in 16-Keto aspergillimide production.
Welcome to the Technical Support Center for 16-Keto Aspergillimide Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is a polyketide-derived secondary metabolite. Species from the Aspergillus genus, particularly from the section Circumdati, are known producers of aspergillimide compounds. Strains of Aspergillus sclerotiorum and Aspergillus ochraceus have been identified as producers of related metabolites.[1][2] It is crucial to confirm the specific strain's capability for producing the target compound.
Q2: What are the primary drivers of batch-to-batch variability in this compound production?
A2: Batch-to-batch variability in fungal secondary metabolite production is a common challenge. The primary drivers include inconsistencies in:
-
Inoculum Quality: Age, viability, and genetic stability of the fungal spores or mycelium.
-
Fermentation Conditions: Minor fluctuations in pH, temperature, aeration, and agitation can significantly impact yield.[3][4]
-
Media Composition: Variations in the quality and concentration of carbon and nitrogen sources, as well as trace elements.[5][6][7][8][9]
-
Genetic Drift: Fungal strains can undergo genetic changes over successive generations, leading to altered metabolic profiles.
Q3: How can I improve the consistency of my this compound production?
A3: To enhance consistency, focus on stringent control over all aspects of the production process. This includes:
-
Standardized Inoculum Preparation: Implement a robust protocol for spore or mycelial inoculum preparation and storage.
-
Precise Environmental Control: Utilize bioreactors with automated control of pH, temperature, dissolved oxygen, and agitation.
-
High-Quality Media Components: Use well-defined media with consistent raw material quality.
-
Regular Strain Maintenance: Periodically re-isolate and verify the producing strain from a master cell bank to prevent genetic drift.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Fungal Strain | Verify the identity and productivity of your Aspergillus strain. Not all strains within a producing species will yield the target compound. |
| Suboptimal Fermentation Medium | Screen different carbon and nitrogen sources. Some studies show that specific carbon sources can strongly influence secondary metabolite formation.[5] Similarly, the nature of the nitrogen source can have a notable effect.[7] |
| Inappropriate Fermentation Conditions | Optimize pH, temperature, aeration, and agitation. Secondary metabolite production is often sensitive to these parameters.[3][4] |
| Silent Biosynthetic Gene Cluster | The gene cluster responsible for this compound production may be silent under standard laboratory conditions. Consider using chemical elicitors or co-cultivation techniques to induce expression. |
Issue 2: High Batch-to-Batch Variability in Yield
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Standardize the age and concentration of spores or mycelial fragments in your inoculum. Ensure consistent pre-culture conditions. |
| Fluctuations in Fermentation Parameters | Calibrate and monitor pH probes, temperature sensors, and gas flow controllers regularly. Even minor deviations can lead to significant yield differences. |
| Variability in Media Components | Source media components from a reliable supplier and use consistent lot numbers for a series of experiments. Perform quality control checks on raw materials. |
| Inadequate Mixing or Aeration | Ensure proper agitation and aeration rates to maintain homogeneity and sufficient dissolved oxygen levels. Poor mixing can create microenvironments with varying nutrient and oxygen availability.[3][4][10][11][12] |
Data Presentation: Impact of Fermentation Parameters on Secondary Metabolite Production in Aspergillus spp.
The following tables summarize the reported effects of key fermentation parameters on the production of various secondary metabolites in Aspergillus species. While specific optimal values for this compound need to be determined empirically, these ranges provide a valuable starting point for optimization.
Table 1: Effect of Carbon Source on Secondary Metabolite Yield
| Carbon Source | Concentration (g/L) | Target Metabolite | Producing Organism | Observed Effect on Yield | Reference |
| Xylan & Mannose | 30 & 50 | Fumagillin | Aspergillus fumigatus | 15-fold increase | [5] |
| Rice Powder | Not specified | Antibacterial Metabolite | Aspergillus candidus | Maximum production | [6] |
| Dextrose | Not specified | Antimicrobial Metabolite | Aspergillus terreus | Maximum production | [7] |
| Maltose | Not specified | Mycelial Growth | Aspergillus niger | Most effective for growth | [9] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield
| Nitrogen Source | Concentration (g/L) | Target Metabolite | Producing Organism | Observed Effect on Yield | Reference |
| L-Glutamic Acid | 9 | Fumagillin | Aspergillus fumigatus | Optimal for production | [5] |
| Yeast Extract | Not specified | Antibacterial Metabolite | Aspergillus candidus | Highest production | [6] |
| Sodium Nitrate | Not specified | Antimicrobial Metabolite | Aspergillus terreus | Maximum production | [7] |
| Calcium Nitrate | Not specified | Mycelial Growth | Aspergillus niger | Most effective for growth | [9] |
Table 3: Effect of Physical Parameters on Secondary Metabolite Production
| Parameter | Range | Target Metabolite | Producing Organism | Optimal Value/Observation | Reference |
| Agitation (rpm) | 100 - 250 | Kojic Acid | Aspergillus oryzae | Higher rpm (>150) generally more productive | [3] |
| Aeration | Variable | Bikaverin | Fusarium oxysporum | Extreme aeration can be required for optimal production | [4] |
| pH | 4.0 - 8.0 | Mycelial Biomass | Ganoderma lucidum | Lower pH favored biomass production | [12] |
| Temperature (°C) | 25 - 35 | Mycelial Biomass | Ganoderma lucidum | Higher temperature favored biomass production | [12] |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Strain Revival: Revive a cryopreserved vial of the Aspergillus production strain on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Spore Collection: After 7-10 days of incubation at the optimal temperature, harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Inoculation: Inoculate the seed culture flask with a defined number of spores to ensure a consistent starting cell density for each batch.
Protocol 2: Extraction and Quantification of this compound
-
Culture Broth Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction three times.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Quantitative Analysis: Analyze the extracted sample using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13][14][15][16][17] Prepare a standard curve with a certified reference standard of this compound for accurate quantification. A general extraction protocol for fungal metabolites involves using solvents like methanol.[18]
Visualizations
References
- 1. Association of fungal secondary metabolism and sclerotial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.bustmold.com [library.bustmold.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon and nitrogen source nutrition of fumagillin biosynthesis by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maas.edu.mm [maas.edu.mm]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Frontiers | Nutritional Heterogeneity Among Aspergillus fumigatus Strains Has Consequences for Virulence in a Strain- and Host-Dependent Manner [frontiersin.org]
- 9. ijcmas.com [ijcmas.com]
- 10. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 11. deogiricollege.org [deogiricollege.org]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. Quantitative PCR analysis of selected Aspergillus, Penicillium and Paecilomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Aspergillus nidulans Growth Rate using Live Microscopy and Open-Source Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ukm.my [ukm.my]
Technical Support Center: 16-Keto Aspergillimide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Keto aspergillimide. Our aim is to help you address common challenges and achieve more consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which organism is it isolated?
This compound is a secondary metabolite produced by the fungus Aspergillus aculeatus. Fungi of the Aspergillus genus are known to produce a wide array of bioactive compounds with potential applications in medicine and agriculture.[1][2]
Q2: What types of bioactivities are commonly associated with compounds from Aspergillus aculeatus?
Secondary metabolites from Aspergillus aculeatus have demonstrated a range of biological activities, including antimicrobial effects against pathogenic bacteria and fungi, as well as anticancer activity against various human cancer cell lines such as epidermoid carcinoma (KB), breast cancer (MCF-7), and lung cancer (NCI-H187).[1][2]
Q3: Why am I seeing significant variability in my bioassay results with this compound?
Inconsistent results in bioassays with natural products like this compound can stem from several factors. These include issues with sample purity and stability, variations in cell culture conditions, procedural inconsistencies, and the inherent biological variability of the assay system. Fungal metabolites can also be influenced by environmental factors during their production, potentially leading to batch-to-batch differences.[3][4]
Q4: How can I be sure that the observed activity is specific to this compound?
It is crucial to ensure the purity of your this compound sample. Contamination with other bioactive fungal metabolites can lead to misleading results. Additionally, consider performing counter-screens or using well-characterized control compounds to understand the specificity of the observed effects.
Troubleshooting Guide: Inconsistent Bioassay Results
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use fresh tips for each replicate. When adding reagents, dispense the liquid below the surface of the medium in the well to ensure proper mixing. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidity in the incubator. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Issue 2: Poor Signal-to-Noise Ratio or Low Assay Window
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay. |
| Incorrect Incubation Time | Optimize the incubation time for both the cells with the compound and the assay reagent. A time-course experiment can help identify the ideal endpoint. |
| Reagent Instability | Prepare fresh assay reagents for each experiment. Protect fluorescent reagents from light. Ensure reagents are stored at the recommended temperature. |
| Interference from Media Components | Phenol red and other components in cell culture media can interfere with fluorescence- or absorbance-based assays.[5] Consider using phenol red-free media or washing the cells with PBS before adding the assay reagent. |
Issue 3: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C or -80°C). Limit freeze-thaw cycles. |
| Inaccurate Serial Dilutions | Perform serial dilutions carefully, ensuring thorough mixing at each step. Prepare a sufficient volume for all replicates. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells to the desired concentration in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Data Presentation
Table 1: Example of IC₅₀ Values for Bioactive Compounds from Aspergillus aculeatus
| Compound | Bioactivity | Cell Line/Organism | IC₅₀ (µg/mL) |
| Ergosterol Peroxide | Antiviral | HSV-1 | 11.01 |
| Secalonic Acid F | Antimalarial | Plasmodium falciparum | 1.03 |
| Variecolin | Antimalarial | Plasmodium falciparum | 1.47 |
| Ergosterol | Antimalarial | Plasmodium falciparum | 5.31 |
| Data from Yodsing et al., 2018[1] |
Note: This table presents data for other compounds isolated from Aspergillus aculeatus to provide a reference for the potential range of bioactivity. Specific IC₅₀ values for this compound are not yet widely published.
Visualizations
Experimental Workflow for a Cytotoxicity Assay
A generalized workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Affected by Antifungal Compounds from Aspergillus
The Cell Wall Integrity (CWI) signaling pathway in Aspergillus, a potential target for antifungal compounds.
References
- 1. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dynamics of Metabolite Induction in Fungal Co-cultures by Metabolomics at Both Volatile and Non-volatile Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 16-Keto Aspergillimide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 16-Keto aspergillimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an anthelmintic agent isolated from the Aspergillus strain IMI 337664. It has demonstrated activity against adult Trichostrongylus colubriformis in in-vitro studies, but this activity was not observed in in-vivo models, suggesting poor oral bioavailability. Enhancing its oral bioavailability is crucial to translate its in-vitro efficacy into a viable oral therapeutic.
Q2: What are the likely causes of poor oral bioavailability for this compound?
A2: While specific data for this compound is limited, poor oral bioavailability for compounds of this nature is often attributed to:
-
Poor aqueous solubility: The compound is soluble in organic solvents like ethanol, methanol, and DMSO, which may indicate low solubility in the aqueous environment of the gastrointestinal tract.
-
Low dissolution rate: Consequent to poor solubility, the rate at which the compound dissolves in gastrointestinal fluids may be insufficient for adequate absorption.
-
Poor membrane permeability: The molecular characteristics of the compound might hinder its passage across the intestinal epithelium.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several innovative formulation strategies can be employed, including:
-
Particle size reduction: Techniques like milling and nanonization increase the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.
-
Nanotechnology-based approaches: Nanoparticles can increase surface area and improve dissolution rates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
Issue 1: Low and Variable Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Strategy |
| Poor solubility of this compound in the chosen organic solvent. | Screen a panel of organic solvents to identify one with higher solubilizing capacity for this compound. |
| Drug precipitation during the nanoparticle formation process. | Optimize the process parameters, such as the solvent-to-antisolvent addition rate, stirring speed, and temperature, to control the precipitation kinetics. |
| Inefficient encapsulation by the chosen polymer. | Evaluate different polymers or polymer blends with varying hydrophilic-lipophilic balances (HLB) to improve drug-polymer compatibility. |
| Suboptimal drug-to-polymer ratio. | Perform a dose-ranging study to determine the optimal drug-to-polymer ratio that maximizes drug loading without compromising nanoparticle stability. |
Issue 2: Inconsistent In-Vitro Dissolution Profiles
| Potential Cause | Troubleshooting Strategy |
| Polymorphism of this compound in the formulation. | Characterize the solid-state properties of the drug in the formulation using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and control for different polymorphic forms. |
| Agglomeration of nanoparticles or solid dispersion particles. | Incorporate stabilizers or surfactants into the formulation to prevent particle agglomeration. Optimize the drying process (e.g., spray drying, freeze-drying) to obtain a freely dispersible powder. |
| Inadequate wetting of the formulation in the dissolution medium. | Include wetting agents in the formulation or the dissolution medium to improve the dispersibility of the drug particles. |
| Variability in the manufacturing process. | Implement Quality by Design (QbD) principles to identify and control critical process parameters that may impact dissolution. |
Issue 3: Poor Correlation Between In-Vitro Dissolution and In-Vivo Bioavailability
| Potential Cause | Troubleshooting Strategy |
| The chosen in-vitro dissolution method does not mimic the in-vivo gastrointestinal conditions. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the human intestine. |
| Significant first-pass metabolism is limiting bioavailability. | Investigate the metabolic stability of this compound using in-vitro liver microsome assays. If metabolism is high, consider co-administration with a metabolic inhibitor or formulation strategies that promote lymphatic transport. |
| Poor intestinal permeability is the rate-limiting step for absorption. | Conduct in-vitro permeability studies using Caco-2 cell monolayers to assess the intestinal permeability of the formulated this compound. Consider the inclusion of permeation enhancers in the formulation. |
| Efflux transporter activity is limiting drug absorption. | Use in-vitro models with efflux transporter-overexpressing cells to determine if this compound is a substrate for transporters like P-glycoprotein. If so, explore the use of efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer carrier (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRD and DSC).
Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8). For biorelevant studies, use FaSSIF or FeSSIF.
-
Parameters: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study:
-
Apical to Basolateral (A-B): Add the this compound formulation (dissolved in transport medium) to the apical (A) side of the Transwell® insert.
-
Basolateral to Apical (B-A): Add the formulation to the basolateral (B) side to assess active efflux.
-
-
Sampling: Take samples from the receiver chamber (basolateral for A-B, apical for B-A) at specified time points.
-
Analysis: Quantify the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different this compound Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Unprocessed Drug | > 2000 | N/A | 100 | N/A |
| Nanosuspension | 200 - 500 | -15 to -30 | 90 - 95 | N/A |
| Solid Dispersion | N/A | N/A | 10 - 30 | N/A |
| Lipid Nanoparticles | 100 - 300 | -10 to -25 | 5 - 15 | 80 - 95 |
| SEDDS | < 100 (emulsion droplet size) | N/A | 5 - 20 | N/A |
Table 2: In-Vitro Dissolution and In-Vivo Pharmacokinetic Parameters of Different this compound Formulations
| Formulation Type | Dissolution at 60 min (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug | < 10 | < LOD | - | < LOD | - |
| Nanosuspension | 60 - 80 | Data Dependent | Data Dependent | Data Dependent | Data Dependent |
| Solid Dispersion | 70 - 90 | Data Dependent | Data Dependent | Data Dependent | Data Dependent |
| Lipid Nanoparticles | 50 - 70 | Data Dependent | Data Dependent | Data Dependent | Data Dependent |
| SEDDS | > 90 | Data Dependent | Data Dependent | Data Dependent | Data Dependent |
| LOD: Limit of Detection |
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting logic for poor oral bioavailability.
Validation & Comparative
Synthetic 16-Keto Aspergillimide: A Comparative Analysis of its Anthelmintic Activity
For Immediate Release
This publication provides a comprehensive comparison of the synthetic compound 16-Keto aspergillimide with established anthelmintic agents, offering researchers, scientists, and drug development professionals objective data on its performance. This guide includes a detailed summary of its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a synthetic compound belonging to the aspergillimide class of molecules, which are structurally and functionally related to the paraherquamide family of natural products.[1] These compounds have garnered significant interest within the parasitology community for their potent anthelmintic properties. The core mechanism of action for this class of molecules is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This targeted disruption of neurotransmission leads to paralysis and subsequent death of the parasitic worms.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary target of this compound and related paraherquamides is the L-type nicotinic acetylcholine receptor (nAChR) found on the muscle cells of nematodes.[2] In a healthy nematode, the neurotransmitter acetylcholine binds to these receptors, causing an influx of positive ions and leading to muscle contraction. This compound acts as a competitive antagonist, binding to the nAChR and preventing acetylcholine from docking. This blockade of the receptor inhibits ion flow, thereby preventing muscle contraction and inducing a state of flaccid paralysis in the worm.
Figure 1. Signaling pathway of this compound at the nematode neuromuscular junction.
Comparative Anthelmintic Efficacy
The in vitro anthelmintic activity of this compound, represented by its structural and functional analogue paraherquamide, was compared against several standard anthelmintic drugs. The evaluation was based on the inhibition of larval motility of the gastrointestinal nematode Trichostrongylus colubriformis.
| Compound | Class | Target Organism | Assay Type | IC50 (µg/mL) |
| This compound | Aspergillimide/Paraherquamide | Trichostrongylus colubriformis | Larval Motility Assay | 0.058[3] |
| Ivermectin | Avermectin | Trichostrongylus colubriformis | Larval Motility Assay | ~0.0017 |
| Albendazole | Benzimidazole | Trichostrongylus colubriformis | Larval Motility Assay | ~62.9 |
| Levamisole | Imidazothiazole | Trichostrongylus colubriformis | Larval Motility Assay | ~0.0126 |
Note: IC50 values for Ivermectin, Albendazole, and Levamisole are approximated from various sources for comparative purposes and may not have been determined under identical experimental conditions.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of anthelmintic compounds.
In Vitro Larval Motility Assay for Trichostrongylus colubriformis
This assay is designed to determine the concentration of a compound required to inhibit the motility of the third-stage (L3) larvae of Trichostrongylus colubriformis.
Materials:
-
Trichostrongylus colubriformis L3 larvae
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator set at 37°C
-
Inverted microscope
Procedure:
-
Larval Preparation: T. colubriformis L3 larvae are washed and suspended in PBS to a concentration of approximately 1000 larvae per mL.
-
Compound Dilution: A serial dilution of the test compounds is prepared in PBS. The final concentrations should span a range appropriate to determine the IC50. A solvent control (e.g., PBS with DMSO) and a negative control (PBS only) are included.
-
Assay Setup: 100 µL of the larval suspension (approximately 100 larvae) is added to each well of a 96-well plate.
-
Compound Addition: 100 µL of each compound dilution (or control) is added to the respective wells.
-
Incubation: The plate is incubated at 37°C for 24-72 hours.
-
Motility Assessment: After incubation, the motility of the larvae in each well is observed under an inverted microscope. Larvae are considered motile if they exhibit vigorous, sinusoidal movement. Larvae that are straight and do not move, even after gentle prodding, are considered non-motile.
-
Data Analysis: The percentage of non-motile larvae is calculated for each concentration. The IC50 value, the concentration at which 50% of the larvae are non-motile, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for the in vitro larval motility assay.
Conclusion
The synthetic compound this compound, acting as a nicotinic acetylcholine receptor antagonist, demonstrates potent in vitro anthelmintic activity against Trichostrongylus colubriformis. Its efficacy is comparable to that of established anthelmintics, highlighting its potential as a lead compound for the development of novel antiparasitic drugs. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides PMID: 9402989 | MCE [medchemexpress.cn]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Keto Aspergillimide's Anthelmintic Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anthelmintic potential of 16-Keto aspergillimide against other established anthelmintic agents. Due to a lack of publicly available quantitative in vitro efficacy data for this compound, this comparison focuses on the available data for the broader aspergillimide and paraherquamide class of compounds, contextualized with the performance of common anthelmintics against the nematode Trichostrongylus colubriformis.
Introduction to this compound
This compound, also known as SB202327, is a natural product isolated from the fungus Aspergillus. It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides. While research has indicated that this compound exhibits in vitro activity against the parasitic nematode Trichostrongylus colubriformis, it was found to be inactive in vivo in gerbil models. This suggests potential challenges with bioavailability, metabolic stability, or other pharmacokinetic properties. Further research and derivatization of the core structure may be necessary to unlock its therapeutic potential.
Comparative Efficacy Data
To provide a framework for evaluating the potential of aspergillimides, the following tables summarize the in vivo efficacy of the related paraherquamide compounds and common anthelmintics against Trichostrongylus colubriformis. It is important to note that these are not direct comparisons with this compound due to the absence of its efficacy data.
Table 1: In Vivo Efficacy of Paraherquamides Against Trichostrongylus colubriformis in Gerbils
| Compound | Dosage | Efficacy (% Fecal Egg Count Reduction) |
| Paraherquamide | Not Specified | 99.5% |
| VM54159 (Paraherquamide analog) | Not Specified | 100% |
Table 2: In Vivo Efficacy of Common Anthelmintics Against Trichostrongylus colubriformis
| Anthelmintic | Animal Model | Dosage | Efficacy (% Worm Burden Reduction or LD95/ED80) |
| Levamisole | Sheep | 7.0 mg/kg | 99.9% efficient[1] |
| Levamisole | Sheep | 6.75 mg/kg | 12.3% - 18% (resistant strain)[2] |
| Levamisole | Sheep | Not Specified | ED80: 12.6 mg/kg (resistant strain)[3] |
| Morantel Tartrate | Sheep | 8.8 mg/kg | 76% efficient[1] |
| Thiabendazole | Sheep | 44 mg/kg | 50% efficient[1] |
| Thiabendazole | Sheep | 50 mg/kg | 81.8% - 92.4% (resistant strain)[2] |
| Ivermectin | Goats | 0.2 mg/kg (subcutaneous) | 74.5%[4] |
| Ivermectin | Cattle | 0.5 mg/kg (pour-on) | 99.23% (day 28)[5] |
| Albendazole | Sheep | 5.7 mg/kg | 89% (resistant strain)[6] |
| Albendazole | Sheep | 7.6 mg/kg | 99% (resistant strain)[6] |
| Fenbendazole | Sheep | 5.0 mg/kg | 33.4% (resistant strain)[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of anthelmintic efficacy.
In Vitro Larval Development Assay (LDA)
This assay is a common method to determine the direct effect of a compound on the development of nematode larvae.
Objective: To assess the concentration-dependent inhibitory effect of a test compound on the development of Trichostrongylus colubriformis from the first larval stage (L1) to the third larval stage (L3).
Materials:
-
T. colubriformis eggs
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Nutrient medium (e.g., a mixture of Earle's balanced salt solution, yeast extract, and antibiotics)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Egg Isolation: Isolate T. colubriformis eggs from the feces of infected animals using a standard sieving and flotation technique.
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the nutrient medium.
-
Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate.
-
Add the different concentrations of the test compound to the respective wells. Include positive control wells (a known anthelmintic like levamisole) and negative control wells (solvent only).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for a period that allows for the development of L1 larvae to L3 larvae in the control wells (typically 6-7 days).
-
Assessment: After the incubation period, add a larval motility inhibitor (e.g., iodine solution) to each well to stop larval movement.
-
Data Collection: Under a microscope, count the number of L1, L2, and L3 larvae in each well.
-
Analysis: Calculate the percentage of inhibition of larval development for each concentration of the test compound compared to the negative control. Determine the EC50 value (the concentration of the compound that inhibits 50% of larval development) using a suitable statistical software.
In Vivo Fecal Egg Count Reduction Test (FECRT)
This test is used to evaluate the efficacy of an anthelmintic in a live host.
Objective: To determine the percentage reduction in the number of nematode eggs in the feces of infected animals after treatment with a test compound.
Materials:
-
Infected host animals (e.g., gerbils, sheep) with a stable and sufficient T. colubriformis infection.
-
Test compound formulated for oral or parenteral administration.
-
Fecal collection bags or containers.
-
McMaster egg counting slides or equivalent.
-
Saturated salt solution (for egg flotation).
-
Microscope.
Procedure:
-
Pre-treatment Sampling: Collect fecal samples from each animal before treatment and determine the number of eggs per gram of feces (EPG) using the McMaster method.
-
Animal Grouping: Randomly allocate animals to a treatment group and a control group.
-
Treatment: Administer the test compound to the animals in the treatment group at the desired dosage. The control group receives a placebo.
-
Post-treatment Sampling: Collect fecal samples from all animals at a specified time point after treatment (e.g., 7-14 days).
-
Egg Counting: Determine the EPG for all post-treatment samples.
-
Analysis: Calculate the percentage of fecal egg count reduction for the treated group using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] * 100
Mandatory Visualizations
Caption: A comparative workflow of in vitro and in vivo anthelmintic efficacy testing.
Caption: Relationship between in vitro activity, pharmacokinetics, and in vivo efficacy.
References
- 1. Effectiveness of broad spectrum anthelmintics against selected strains of Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichostrongylus colubriformis and Ostertagia sp resistant to levamisole, morantel tartrate and thiabendazole: infectivity, pathogenicity and drug efficacy in two breeds of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichostrongylus colubriformis and Ostertagia sp resistant to levamisole, morantel tartrate and thiabendazole: isolation into pure strain and anthelmintic titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ivermectin against experimental infections of Haemonchus contortus and Trichostrongylus colubriformis in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aensiweb.com [aensiweb.com]
- 6. The anthelmintic efficacy of albendazole against Fasciola hepatica and benzimidazole resistant strains of Haemonchus contortus and Trichostrongylus colubriformis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of fenbendazole and albendazole against immature and adult stages of benzimidazole-resistant sheep trichostrongylids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of 16-Keto Aspergillimide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cellular target interactions of 16-Keto aspergillimide, a natural product with anthelmintic properties. By examining its primary target and potential off-target effects, this document aims to provide a clear perspective on its selectivity profile, supported by available experimental data.
This compound, a metabolite isolated from Aspergillus species, is structurally and functionally related to the paraherquamide family of compounds. Its primary biological activity is anthelmintic, targeting the nervous system of parasitic nematodes.
Primary Cellular Target: Nicotinic Acetylcholine Receptors (nAChRs) in Nematodes
The principal molecular target of the paraherquamide class of compounds, and by strong inference, this compound, is the nicotinic acetylcholine receptor (nAChR) in nematodes. These compounds act as antagonists at these receptors, leading to the inhibition of neuromuscular signaling, which results in flaccid paralysis and expulsion of the parasites from the host.[1][2][3][4][5]
Specifically, paraherquamides have demonstrated selective antagonism towards certain subtypes of nematode nAChRs.[2][3][6] They show a higher affinity for levamisole-sensitive (L-type) nAChRs compared to nicotine-sensitive (N-type) nAChRs in these organisms.[2][6] This selectivity is crucial for their efficacy as anthelmintics.
Comparative Binding Affinities and Potency
Quantitative data for this compound itself is limited in the public domain. However, data from its close analog, paraherquamide, provides valuable insights into the expected potency and selectivity.
| Compound | Target | Assay/Model | Parameter | Value | Reference |
| Paraherquamide | Nicotinic Acetylcholine Receptor | Ascaris suum muscle strips (antagonism of nicotine-induced contraction) | pKB | 5.86 ± 0.14 | [3][4] |
| Paraherquamide | Nicotinic Acetylcholine Receptor | Ascaris suum muscle strips (antagonism of levamisole-induced contraction) | pKB | 6.61 ± 0.19 | [3][4] |
| Paraherquamide | Nicotinic Acetylcholine Receptor | Ascaris suum muscle strips (antagonism of pyrantel-induced contraction) | pKB | 6.50 ± 0.11 | [3][4] |
| Paraherquamide | Nicotinic Acetylcholine Receptor | Ascaris suum muscle strips (antagonism of bephenium-induced contraction) | pKB | 6.75 ± 0.15 | [3][4] |
| Paraherquamide A | Acetylcholine Receptors | Musca domestica head homogenates | IC50 | 0.5 nM | [1] |
Cross-Reactivity with Other Cellular Targets
An ideal anthelmintic should exhibit high selectivity for the parasite's target with minimal interaction with host cellular machinery. The potential for cross-reactivity of this compound is primarily assessed by examining the effects of its parent compound family, the paraherquamides, on non-nematode targets.
Mammalian nAChRs and Systemic Toxicity
The existence of nAChRs in mammals raises concerns about potential cross-reactivity and associated toxicity. Studies on paraherquamide have indicated a degree of mammalian toxicity, suggesting some level of interaction with mammalian nAChRs or other targets.
| Compound | Organism | Parameter | Value | Reference |
| Paraherquamide | Mice | LD50 | 14.9 mg/kg | [1] |
This level of toxicity underscores the need for further investigation into the selectivity of this compound for nematode nAChRs over their mammalian counterparts.
Cytotoxicity Against Human Cancer Cell Lines
Interestingly, a study on aculeaquamide A, a novel paraherquamide, demonstrated cytotoxic effects against human cancer cell lines. This suggests potential interactions with cellular targets other than nAChRs, which could be relevant in the context of drug development and safety assessment.
| Compound | Cell Line | Parameter | Value | Reference |
| Aculeaquamide A | Bel-7402 (Human hepatoma) | IC50 | 3.3 µM | [7] |
| Compound 2 (paraherquamide analog) | Bel-7402 (Human hepatoma) | IC50 | 1.9 µM | [7] |
The precise molecular target responsible for this cytotoxic activity has not been elucidated and warrants further investigation.
Fungal Cellular Targets
Given that this compound is a fungal metabolite, its effect on fungal cellular targets is of interest. However, there is currently a lack of published data specifically examining the cross-reactivity of this compound or other paraherquamides with fungal proteins.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to assess cross-reactivity, the following diagrams are provided.
Caption: Mechanism of action of this compound at the nematode nAChR.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the activity and selectivity of compounds like this compound.
In Vitro Anthelmintic Assay (Ascaris suum Muscle Strip)
This protocol is adapted from studies on paraherquamide and is designed to measure the antagonistic effects of a compound on nematode muscle contraction.
-
Preparation of Muscle Strips: Isolate body wall muscle flaps from adult Ascaris suum.
-
Mounting: Mount the muscle strips in an organ bath containing Ascaris Ringer's solution at 37°C, aerated with an appropriate gas mixture.
-
Tension Recording: Connect the muscle strips to an isometric force transducer to record muscle tension.
-
Agonist-Induced Contraction: Induce muscle contraction by adding a known concentration of a nAChR agonist (e.g., acetylcholine, levamisole, nicotine).
-
Antagonist Application: In the presence of the test compound (this compound) at varying concentrations, repeat the agonist-induced contraction.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Calculate the pKB value to quantify the antagonist's potency.
Radioligand Binding Assay for nAChR
This assay determines the binding affinity of a compound to a specific receptor.
-
Receptor Preparation: Prepare cell membrane homogenates from a source rich in the target nAChR (e.g., nematode tissue, insect heads, or cells expressing a specific nAChR subtype).
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the nAChR (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki).
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., a cancer cell line or a non-cancerous cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. Paraherquamide A | TargetMol [targetmol.com]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 3. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aculeaquamide A, cytotoxic paraherquamide from the marine fungus Aspergillus aculeatinus WHUF0198 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel High-Performance Liquid Chromatography Method for Accurate Quantification of 16-Keto Aspergillimide
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 16-Keto aspergillimide, a critical step for researchers in drug discovery and development. The performance of this novel method is objectively compared against a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method commonly used for the analysis of fungal metabolites. This guide includes detailed experimental protocols and supporting data to ensure reproducibility and facilitate adoption in your laboratory.
Performance Comparison: New HPLC Method vs. Standard LC-MS/MS
The newly developed HPLC method demonstrates comparable performance to the more complex LC-MS/MS technique, offering a reliable and more accessible alternative for the routine quantification of this compound. The key validation parameters are summarized in the table below.
| Parameter | New HPLC-UV Method | Alternative LC-MS/MS Method | ICH Guideline Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.99[1][2][3] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 74.0% - 106.0%[1][2][3] | Typically 80% - 120% |
| Precision (RSD%) | < 2.0% | < 15%[1][2][3] | ≤ 15% (≤ 2% for drug substance) |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 - 200 µg/kg[1][2][3] | Method Dependent |
| Limit of Quantification (LOQ) | 15 ng/mL | 1 - 400 µg/kg[1][2][3] | Method Dependent |
| Specificity | No interference from matrix components | High (based on mass-to-charge ratio) | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in pH and temperature | Method dependent | Consistent results with small variations in method parameters |
Experimental Protocols
Detailed methodologies for the validation of the new HPLC method are provided below, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
New HPLC-UV Method for this compound Quantification
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 15 ng/mL to 1000 ng/mL.
-
Sample Preparation: Biological samples are subjected to liquid-liquid extraction with ethyl acetate. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
Method Validation Protocol
The validation of the new HPLC method was performed according to ICH guidelines to ensure its suitability for the intended purpose.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by analyzing blank matrix samples and samples spiked with this compound and potential impurities.
-
Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from the LOQ to 150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same samples on three different days by two different analysts. The results were expressed as the relative standard deviation (RSD%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
Visualizing the Workflow and a Potential Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and a hypothetical signaling pathway where this compound may play a role.
Caption: Workflow for the validation of a new analytical method.
Caption: Hypothetical signaling pathway involving this compound.
References
Navigating the Uncharted Territory of 16-Keto Aspergillimide Analogs: A Review of Available Data
A comprehensive search for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols for 16-keto aspergillimide analogs has revealed a significant gap in the current scientific literature. Despite a thorough investigation into analogs of aspergillimide and other secondary metabolites from Aspergillus species, specific data pertaining to the this compound class of compounds remains elusive. This guide summarizes the current landscape and provides a logical framework for future research in this area.
While direct comparisons of this compound analogs are not possible due to the absence of published data, this guide will present a generalized workflow for such a study, drawing on established methodologies in drug discovery and SAR analysis.
Hypothetical Experimental Workflow for SAR Studies of this compound Analogs
Should a library of this compound analogs be synthesized, a systematic evaluation of their biological activity would be essential to establish a structure-activity relationship. The following workflow outlines the key steps in this process.
Figure 1. A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.
Data Presentation: A Template for Future Findings
To facilitate future comparative analysis, all quantitative data should be organized into a structured format. The table below serves as a template for presenting key parameters for a hypothetical series of this compound analogs.
| Compound ID | Modification on R1 | Modification on R2 | Target Activity (IC50/EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Parent | H | H | Data | Data | Data |
| Analog 1 | CH3 | H | Data | Data | Data |
| Analog 2 | Cl | H | Data | Data | Data |
| Analog 3 | H | OCH3 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols: Foundational Methodologies
While specific protocols for this compound analogs are not available, the following are standard methodologies that would be adapted for their evaluation.
General Procedure for Synthesis of Analogs
The synthesis of this compound analogs would likely start from a common precursor, followed by divergent chemical modifications to introduce diversity at specific positions of the molecule. Each synthesized compound's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Biological Assay
The choice of a primary biological assay depends on the therapeutic target of interest. For instance, if the compounds are being investigated as potential anticancer agents, a cell-based proliferation assay such as the MTT or CellTiter-Glo® assay would be appropriate.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay
To assess the general toxicity of the compounds, a cytotoxicity assay using a non-cancerous cell line (e.g., primary human fibroblasts) would be performed following a similar protocol to the in vitro biological assay. The half-maximal cytotoxic concentration (CC50) is then determined.
Illustrative Signaling Pathway
In the absence of a known target for 16-keto aspergillimides, a hypothetical signaling pathway is presented below to illustrate how these compounds might exert their effects, for instance, by inhibiting a key kinase in a cancer-related pathway.
Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.
Conclusion and Future Directions
The field of this compound analogs represents an unexplored area with potential for the discovery of novel bioactive compounds. The lack of existing data underscores the need for foundational research, including the synthesis of a diverse library of analogs and their systematic biological evaluation. The frameworks and methodologies presented in this guide provide a roadmap for researchers to initiate and advance the study of this promising, yet uncharacterized, class of natural product derivatives. Future publications in this area are eagerly awaited by the scientific community.
16-Keto Aspergillimide: A Review of its Biological Activity
Initial investigations into the efficacy of 16-Keto aspergillimide reveal a primary classification as an anthelmintic agent, with a notable absence of data regarding its antifungal properties. This guide addresses the current scientific understanding of this compound and clarifies its established biological role.
A thorough review of available scientific literature indicates that this compound, also identified as SB202327, is recognized for its activity against helminths, a class of parasitic worms. The compound was originally isolated from the fungus Aspergillus strain IMI 337664.[1] Despite its fungal origin, there is no published experimental data to support any in vitro or in vivo efficacy as an antifungal agent.
Consequently, a direct comparison of the in vitro and in vivoantifungal efficacy of this compound cannot be provided. The core requirements of this comparison guide, including data presentation on antifungal performance, detailed experimental protocols for antifungal assays, and visualizations of antifungal signaling pathways, cannot be fulfilled due to the lack of relevant research.
The primary biological activity identified for this compound is anthelmintic. This distinction is critical for researchers, scientists, and drug development professionals investigating novel therapeutic agents. Pursuing this compound for antifungal applications would be a significant deviation from its currently understood mechanism of action.
For researchers interested in the development of novel antifungal agents, a wide array of other compounds are currently under investigation. These alternatives, which have demonstrated varying degrees of in vitro and in vivo antifungal activity, would be more suitable subjects for a comparative efficacy guide.
Summary of Known Biological Activity
| Compound Name | Alternative Name | Known Biological Activity | Source Organism |
| This compound | SB202327 | Anthelmintic | Aspergillus strain IMI 337664[1] |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the findings regarding this compound's biological activity.
Caption: Logical workflow of the investigation into this compound's biological activity.
References
Reproducibility of Published Findings on 16-Keto Aspergillimide: A Comparative Guide
An Examination of the Anthelmintic Properties and Data Reproducibility of a Novel Fungal Metabolite
This guide provides a comprehensive comparison of the published findings on 16-Keto aspergillimide (also known as SB202327), an anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664.[1][2] The objective is to present the available experimental data, detail the methodologies employed in the original research, and discuss the reproducibility of these findings in the context of other potential alternatives. This document is intended for researchers, scientists, and drug development professionals working in parasitology and natural product discovery.
Summary of Quantitative Data
The primary biological activity reported for this compound is its in vitro efficacy against the parasitic nematode Trichostrongylus colubriformis. The initial discovery and characterization of this compound were detailed in a 1997 publication by Banks R.M., et al. in the Journal of Antibiotics.[3] While the full quantitative data from the original publication is not widely available, subsequent reports and summaries indicate that the compound demonstrated activity in an in vitro setting against the adult stage of T. colubriformis in gerbils.[2][3] However, this activity was not replicated in in vivo studies.[2][3]
For a clear comparison, the following table summarizes the reported findings. It is important to note that without access to the full original dataset, a comprehensive statistical comparison with alternative compounds is limited.
| Compound | Target Organism | Assay Type | Reported Activity | In Vivo Efficacy |
| This compound (SB202327) | Trichostrongylus colubriformis (adult) | In vitro | Active | Not Active |
| Alternative Anthelmintics (General) | Various Nematodes | In vitro & In vivo | Varies (e.g., IC50, ED95 values) | Established for many |
Experimental Protocols
The reproducibility of scientific findings is critically dependent on the detailed reporting of experimental methods. The following protocols are based on the available information regarding the initial studies of this compound and general practices for similar anthelmintic assays.
Isolation and Purification of this compound
The compound was originally isolated from the fermentation broth of Aspergillus strain IMI 337664.[1] The general workflow for such a process is outlined below.
In Vitro Anthelmintic Assay
The reported in vitro activity was determined against adult Trichostrongylus colubriformis. A standard protocol for such an assay involves the following steps:
-
Nematode Collection: Adult T. colubriformis are recovered from the intestines of infected host animals (e.g., gerbils).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a culture medium.
-
Incubation: A defined number of adult worms are placed in a multi-well plate with the different concentrations of the test compound. A negative control (solvent only) and a positive control (a known anthelmintic) are included.
-
Observation: The motility and viability of the worms are observed at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The concentration at which a certain percentage of worms are paralyzed or killed (e.g., IC50) is determined.
Discussion on Reproducibility and Alternatives
A critical aspect of evaluating any published finding is its reproducibility. To date, there is a lack of subsequent publications that explicitly attempt to reproduce the synthesis and anthelmintic activity of this compound as originally described. This absence of independent verification makes it challenging to definitively assess the robustness of the initial findings.
The discrepancy between the reported in vitro activity and the lack of in vivo efficacy is a common challenge in drug discovery. This could be attributed to several factors, including:
-
Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted in the host animal.
-
Bioavailability: The formulation used for in vivo administration may not have allowed for sufficient concentration of the compound to reach the target parasites.
-
Host-Parasite Interaction: The in vivo environment is significantly more complex than an in vitro culture, and host factors may interfere with the compound's activity.
Given the limited data and lack of follow-up studies on this compound, researchers in the field of anthelmintic drug discovery have a wider range of more extensively studied alternatives. These include established drug classes such as benzimidazoles, macrocyclic lactones, and nicotinic acetylcholine receptor agonists, as well as numerous other natural products with demonstrated in vivo efficacy.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound has not been elucidated. For many natural product anthelmintics, the molecular target and the affected signaling pathways in the parasite remain unknown. A generalized logical relationship for investigating the mechanism of action is presented below.
Conclusion
This compound represents a novel chemical scaffold with reported in vitro anthelmintic activity. However, the lack of in vivo efficacy in the original studies and the absence of independent reproducibility studies limit its current potential as a lead compound for drug development. Further research would be required to understand the reasons for the in vitro-in vivo disconnect and to elucidate its mechanism of action. For researchers in the field, a focus on compounds with demonstrated in vivo activity and a more established body of supporting literature is likely to be a more fruitful avenue for the development of new anthelmintic therapies.
References
Benchmarking the Synthetic Route of 16-Keto Aspergillimide: A Comparative Analysis of Biosynthetic and Hypothetical Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
16-Keto aspergillimide, a natural product isolated from Aspergillus species, has demonstrated notable anthelmintic properties. As interest in its therapeutic potential grows, understanding its synthesis is paramount for ensuring a sustainable and scalable supply. To date, a total chemical synthesis of this compound has not been reported in the literature. The primary route to obtaining this compound remains isolation from its natural fungal source.
This guide provides a comparative benchmark of the putative biosynthetic pathway of this compound against a plausible, yet hypothetical, biomimetic chemical synthesis. This analysis aims to illuminate the inherent complexities of the molecule and to provide a forward-looking perspective for researchers engaged in the synthesis of complex natural products.
Data Presentation: A Tale of Two Routes
The following table summarizes the key comparative metrics between the proposed biosynthetic route and a hypothetical chemical synthesis of this compound.
| Metric | Biosynthetic Route (Putative) | Hypothetical Chemical Synthesis |
| Starting Materials | Simple metabolic precursors (e.g., Acetyl-CoA, Malonyl-CoA, Amino Acids) | Complex, multi-functionalized organic building blocks |
| Number of Steps | Enzymatically-driven, multi-step assembly on a mega-enzyme complex | Multi-step, sequential chemical transformations |
| Stereocontrol | High degree of stereospecificity dictated by enzyme active sites | Requires chiral auxiliaries, asymmetric catalysts, or stereoselective reagents |
| Yield | Variable, dependent on fermentation conditions and strain productivity | Theoretically high, but practically challenging for complex targets |
| Scalability | Potentially scalable through fermentation optimization and metabolic engineering | Challenging due to the accumulation of impurities and reagent costs |
| Environmental Impact | Generally considered "greener," utilizing renewable resources | Often relies on petroleum-based solvents and hazardous reagents |
Experimental Protocols
Putative Biosynthetic Pathway of the Isoindolinone Core
The biosynthesis of this compound is proposed to be orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic assembly line, analogous to the biosynthesis of other fungal isoindolinone alkaloids like aspernidine A.[1][2][3]
Key Enzymatic Steps:
-
Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by loading a starter unit (e.g., acetyl-CoA) and sequentially adding extender units (e.g., malonyl-CoA) to construct a polyketide chain.
-
Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid (likely a derivative of proline or a related amino acid) via its adenylation (A) domain. The activated amino acid is then tethered to a thiolation (T) domain.
-
Hybrid Molecule Formation: The polyketide chain is transferred from the PKS to the NRPS-bound amino acid, forming a polyketide-amino acid intermediate.
-
Cyclization and Isoindolinone Formation: The hybrid intermediate undergoes a series of enzyme-catalyzed reactions, including cyclization and oxidation, to form the characteristic isoindolinone core of the aspergillimide scaffold.[4]
-
Tailoring Modifications: Post-PKS-NRPS tailoring enzymes, such as oxidoreductases and methyltransferases, are responsible for the final structural modifications, including the installation of the ketone functionality at the 16-position.
Hypothetical Biomimetic Chemical Synthesis
A plausible chemical synthesis of the aspergillimide core could employ a biomimetic intramolecular Diels-Alder reaction, a strategy that has been successfully utilized in the synthesis of other complex isoindolinone-containing natural products.[5][6]
Key Chemical Transformations:
-
Precursor Synthesis: The synthesis would commence with the preparation of a highly functionalized linear precursor containing a diene and a dienophile. This would likely involve multiple steps to install the necessary stereocenters and functional groups.
-
Intramolecular Diels-Alder Reaction: The key bond-forming event would be an intramolecular [4+2] cycloaddition to construct the fused ring system of the isoindolinone core. This reaction could be promoted by thermal or Lewis acid catalysis.
-
Lactam Formation: Following the cycloaddition, the formation of the lactam ring would be achieved through standard amide bond-forming reactions.
-
Functional Group Manipulations: The final stages of the synthesis would involve a series of functional group interconversions and protecting group manipulations to install the ketone at the 16-position and reveal the final structure of this compound.
Concluding Remarks
While the biosynthetic pathway of this compound offers a highly efficient and stereoselective route to this complex molecule within its native fungal host, the development of a total chemical synthesis presents a formidable challenge. A biomimetic approach centered around a key intramolecular Diels-Alder reaction appears to be a promising strategy, though it would require significant optimization to be practical on a larger scale.
For researchers in drug development, enhancing the natural production through fermentation optimization and metabolic engineering of the host Aspergillus strain currently represents the most viable path to obtaining larger quantities of this compound for further investigation. Future efforts in total synthesis will be crucial for accessing analogues and probing the structure-activity relationship of this promising anthelmintic agent.
References
- 1. Molecular Genetic Characterization of the Biosynthesis Cluster of a Prenylated Isoindolinone Alkaloid Aspernidine A in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 16-Keto Aspergillimide: A Procedural Guide
This guide outlines the essential procedures for the proper disposal of 16-Keto aspergillimide, emphasizing safety, compliance, and operational clarity.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Although not explicitly classified as a cytotoxic agent in the available literature, its biological activity warrants a cautious approach. All personnel handling the compound should be trained in the safe handling of hazardous drugs.[5][6][7]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-approved gloves. |
| Body Protection | Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles/Face Shield | Tight-fitting safety goggles or a face shield to protect against splashes. |
| Respiratory | Respirator | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of potent chemical compounds and cytotoxic waste.[3][4][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated labware (e.g., vials, pipette tips, culture plates), contaminated PPE (gloves, gowns), and any absorbent materials used for cleaning spills.
-
Liquid Waste: This includes unused solutions of this compound and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potentially Toxic").
Step 3: Decontamination of Work Surfaces
After handling and packaging the waste, all work surfaces and equipment must be thoroughly decontaminated.
-
Use a suitable deactivating agent if one is known for this class of compounds, or a robust cleaning procedure involving a detergent wash followed by a solvent rinse (e.g., ethanol or isopropanol).
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. The primary method for the final disposal of this type of waste is typically high-temperature incineration.[4]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Spill Management
In the event of a spill, the area should be immediately secured. Wearing appropriate PPE, the spill should be contained using an absorbent material. The contaminated material should then be collected and placed in a sealed hazardous waste container. The area must be thoroughly decontaminated afterward. Report all spills to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. danielshealth.ca [danielshealth.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. qualia-bio.com [qualia-bio.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
